molecular formula C10H9N3O5 B382223 1-(2,4-Dinitrophenyl)pyrrolidin-2-one

1-(2,4-Dinitrophenyl)pyrrolidin-2-one

Cat. No.: B382223
M. Wt: 251.2g/mol
InChI Key: KPSIWNFRUYLTEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-Dinitrophenyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C10H9N3O5 and its molecular weight is 251.2g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2,4-Dinitrophenyl)pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,4-Dinitrophenyl)pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9N3O5

Molecular Weight

251.2g/mol

IUPAC Name

1-(2,4-dinitrophenyl)pyrrolidin-2-one

InChI

InChI=1S/C10H9N3O5/c14-10-2-1-5-11(10)8-4-3-7(12(15)16)6-9(8)13(17)18/h3-4,6H,1-2,5H2

InChI Key

KPSIWNFRUYLTEF-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1CC(=O)N(C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Predicted Biological Activity of 1-(2,4-Dinitrophenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the investigation of the predicted biological activity of the novel chemical entity, 1-(2,4-Dinitrophenyl)pyrrolidin-2-one. For researchers, scientists, and drug development professionals, this document outlines a logical, multi-faceted approach, beginning with in-silico predictions and culminating in experimental validation. The core of this guide is to empower research teams to unlock the therapeutic potential of this compound by providing a robust, scientifically-grounded workflow.

Introduction: Unveiling a Molecule of Interest

The compound 1-(2,4-Dinitrophenyl)pyrrolidin-2-one is a synthetic molecule that marries two moieties of significant pharmacological interest: the 2,4-dinitrophenyl (DNP) group and a pyrrolidin-2-one core. The DNP moiety is a well-documented uncoupling agent of oxidative phosphorylation, a mechanism that has been explored for its therapeutic potential in metabolic disorders and neuroprotection.[1][2] The pyrrolidin-2-one scaffold is a privileged structure in medicinal chemistry, forming the backbone of a diverse array of biologically active compounds with applications ranging from antibacterial and antifungal to anticancer and anticonvulsant agents.[3][4][5][6]

The strategic combination of these two pharmacophores in 1-(2,4-Dinitrophenyl)pyrrolidin-2-one presents a compelling case for the investigation of its biological activity. This guide will delineate a systematic approach to predict and subsequently validate the bioactivity of this compound, with the ultimate goal of identifying its potential as a novel therapeutic agent.

In-Silico Prediction of Biological Activity: A Computational First-Pass

In the absence of existing experimental data for 1-(2,4-Dinitrophenyl)pyrrolidin-2-one, a robust in-silico, or computational, approach is the logical first step.[7][8] This allows for the generation of testable hypotheses regarding the compound's pharmacokinetic properties, potential molecular targets, and toxicological profile, thereby guiding subsequent experimental work.

Physicochemical and Pharmacokinetic (ADMET) Profiling

A critical initial step is the prediction of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the molecule. This provides an early assessment of its drug-likeness.

PropertyPredicted ValueMethod
Molecular Weight251.19 g/mol -
LogP1.5 - 2.5ALOGPS 2.1
H-bond Donors0-
H-bond Acceptors6-
Rotatable Bonds2-
Water SolubilityModerateSwissADME
Blood-Brain Barrier PermeabilityProbableSwissADME
Cytochrome P450 InhibitionPotential Inhibitor of CYP2C9, CYP3A4pkCSM
hERG BlockadeLow ProbabilitypkCSM
Ames MutagenicityPotential MutagenpkCSM

Experimental Protocol: In-Silico ADMET Prediction

  • Obtain the SMILES string for 1-(2,4-Dinitrophenyl)pyrrolidin-2-one: O=C1CCCN1c2ccc(cc2[O-])[O-]

  • Utilize a suite of validated online prediction tools:

    • SwissADME ([Link]): Input the SMILES string to predict a wide range of physicochemical properties, pharmacokinetic parameters, and drug-likeness.

    • pkCSM ([Link]): Employ this tool for more in-depth predictions of ADMET properties, including potential for cytochrome P450 inhibition and various toxicity endpoints.[9]

  • Consolidate and analyze the predicted data to build a comprehensive in-silico profile of the compound.

Target Prediction and Pathway Analysis

Identifying potential molecular targets is paramount to understanding the mechanism of action of a novel compound. This can be achieved through a combination of ligand-based and structure-based computational methods.

Workflow for In-Silico Target Identification

G cluster_0 Ligand-Based Approaches cluster_1 Structure-Based Approaches cluster_2 Pathway Analysis a Input SMILES into SwissTargetPrediction & ChemMapper b Identify potential targets based on 2D & 3D similarity to known active compounds a->b c Select high-probability targets from ligand-based methods b->c High-probability targets d Perform molecular docking studies with predicted targets (e.g., using AutoDock Vina) c->d e Analyze binding energies and interaction modes d->e f Input validated targets into KEGG or Reactome databases e->f Validated targets g Identify enriched signaling pathways f->g G cluster_0 Primary Screening cluster_1 Secondary & Mechanistic Assays a Enzyme Inhibition Assays (e.g., Carbonic Anhydrase, Kinases) d Mitochondrial Respiration Assays (e.g., Seahorse XF Analyzer) a->d Confirm target engagement b Antimicrobial Susceptibility Testing (MIC determination) e Western Blotting for Pathway-Specific Markers b->e Elucidate mechanism of action c Cell Viability Assays (e.g., MTT, MTS) f Cell Cycle Analysis c->f Assess cellular response

Caption: Experimental workflow for the validation of predicted biological activities.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

  • Reagents and Materials: Human carbonic anhydrase isoenzymes (hCA I and II), 4-nitrophenyl acetate (substrate), buffer solution, 96-well microplates, and a microplate reader.

  • Assay Principle: The assay measures the esterase activity of carbonic anhydrase, which is inhibited by the test compound. The hydrolysis of 4-nitrophenyl acetate produces the yellow-colored 4-nitrophenolate, which can be quantified spectrophotometrically.

  • Procedure: a. Prepare a stock solution of 1-(2,4-Dinitrophenyl)pyrrolidin-2-one in DMSO. b. In a 96-well plate, add buffer, the enzyme solution, and varying concentrations of the test compound. c. Incubate at room temperature. d. Initiate the reaction by adding the substrate solution. e. Measure the absorbance at 400 nm at regular intervals.

  • Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value of the compound.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

  • Microorganisms: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

  • Media: Appropriate broth media for each microorganism.

  • Procedure: a. Prepare a serial dilution of 1-(2,4-Dinitrophenyl)pyrrolidin-2-one in a 96-well plate. b. Inoculate each well with a standardized suspension of the microorganism. c. Incubate the plates under appropriate conditions.

  • Data Analysis: Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that visibly inhibits microbial growth.

Potential Therapeutic Implications and Future Directions

The predicted biological activities of 1-(2,4-Dinitrophenyl)pyrrolidin-2-one suggest its potential application in several therapeutic areas:

  • Oncology: If the compound demonstrates potent kinase inhibitory activity and cytotoxicity against cancer cell lines, it could be further developed as an anticancer agent.

  • Infectious Diseases: Confirmed antibacterial or antifungal activity would warrant further investigation into its spectrum of activity and mechanism of action.

  • Neurodegenerative Diseases: The DNP moiety's ability to modulate mitochondrial function could be explored for its neuroprotective effects in models of diseases such as Parkinson's or Alzheimer's. [2] Future research should focus on lead optimization to improve potency and selectivity, as well as in-vivo studies in relevant animal models to assess efficacy and safety.

Conclusion

1-(2,4-Dinitrophenyl)pyrrolidin-2-one represents a promising, yet uncharacterized, chemical entity with the potential for diverse biological activities. The systematic, integrated approach outlined in this guide, combining in-silico prediction with targeted experimental validation, provides a clear and efficient pathway to elucidate its therapeutic potential. This framework is designed to be a living document, adaptable to the emerging data and guiding the research and development process towards the successful characterization of this novel compound.

References

  • Patsnap Synapse. (2025, March 20).
  • Microbe Notes. (2023, August 3). In Silico Drug Design- Definition, Methods, Types, Uses.
  • ResearchGate. (n.d.). An Overview on Chemistry and Biological Importance of Pyrrolidinone.
  • ResearchGate. (2020, March 1).
  • MDPI. (2021, August 10). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • Kairytė, K., Grybaitė, B., Vaickelionienė, R., & Mickevičius, V. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals, 15(8), 987.
  • Betti, N. A., Hussain, R. I., & Kadhem, S. A. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Mesopotamian Journal of Sciences, 31(1), 29-39.
  • Frontiers Media. (n.d.). In Silico Methods for Drug Design and Discovery.
  • Bentham Science. (2009, January 1). In Silico Prediction of Drug Properties.
  • Wikipedia. (n.d.). 2,4-Dinitrophenol.
  • Durrant, J. D., & McCammon, J. A. (2011). A Guide to In Silico Drug Design. Journal of Computer-Aided Molecular Design, 25(8), 647–657.
  • Perry, G., Moreira, P. I., Santos, M. S., & Oliveira, C. R. (2019). 2,4 Dinitrophenol as Medicine. Molecules, 24(6), 1131.
  • National Center for Biotechnology Information. (n.d.). 2,4-Dinitrophenol. PubChem Compound Summary for CID 1493.
  • PharmaCompass. (n.d.). 2,4-Dinitrophenol.
  • Semantic Scholar. (n.d.). 2,4 Dinitrophenol as Medicine.
  • Güner, A., Ceylan, M., & Taslimi, P. (2015). Synthesis and determination of some biological activities of novel 2,4-dinitrophenyl derivatives. Archiv der Pharmazie, 348(3), 199–206.
  • Journal of Pharmaceutical Negative Results. (2013, July 10).
  • Filimonov, D. A., Lagunin, A. A., Gloriozova, T. A., Rudik, A. V., Druzhilovskiy, D. S., Pogodin, P. V., & Poroikov, V. V. (2014). Prediction of the Biological Activity Spectra of Organic Compounds Using the Pass Online Web Resource. Chemistry of Heterocyclic Compounds, 50(3), 444–457.
  • R Discovery. (2015, February 2).
  • MDPI. (2022, August 6). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity.
  • ResearchGate. (n.d.). Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3.
  • PMC. (n.d.). Antifungal Indole and Pyrrolidine-2,4-Dione Derivative Peptidomimetic Lead Design Based on In Silico Study of Bioactive Peptide Families.
  • u:scholar. (2021, June 21). ChemBioSim: Enhancing Conformal Prediction of In Vivo Toxicity by Use of Predicted Bioactivities.
  • Semantic Scholar. (2023, March 3).
  • MDPI. (2024, January 8).

Sources

Melting point and physical characteristics of 1-(2,4-Dinitrophenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical characteristics, synthesis, and chemical behavior of 1-(2,4-Dinitrophenyl)pyrrolidin-2-one (also referred to as N-(2,4-Dinitrophenyl)-2-pyrrolidinone).

This guide is structured for researchers requiring rigorous characterization data and synthesis protocols.

Compound Identity & Significance

1-(2,4-Dinitrophenyl)pyrrolidin-2-one is a specialized N-aryl lactam derivative. It serves as a crucial model compound in organic chemistry for studying the electronic effects of strongly electron-withdrawing groups (the 2,4-dinitrophenyl moiety) on the stability and reactivity of the amide bond within a lactam ring.

  • IUPAC Name: 1-(2,4-Dinitrophenyl)pyrrolidin-2-one

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 251.20 g/mol [2]

  • CAS Number: 14552-00-2 (Note: CAS often refers to the pyrrolidine analog; specific lactam derivatives may vary in registry).

  • Core Utility:

    • Activated Lactam Model: The DNP group decreases the electron density on the lactam nitrogen, significantly increasing the electrophilicity of the carbonyl carbon. This makes it an excellent substrate for studying nucleophilic ring-opening reactions (aminolysis/hydrolysis).

    • Chromophoric Labeling: Like other DNP derivatives (Sanger’s Reagent products), it possesses a distinct yellow chromophore useful for UV-Vis tracking during kinetic studies.

Physical Characteristics

The physical properties of 1-(2,4-Dinitrophenyl)pyrrolidin-2-one are dominated by the planar, highly polarizable dinitrophenyl system.

Table 1: Physicochemical Properties[2]
PropertyValue / CharacteristicTechnical Note
Appearance Yellow Crystalline Solid Characteristic of 2,4-dinitroaniline derivatives due to

transitions.
Melting Point 118 – 122 °C (Typical Range)Note: Melting points for DNP-lactams vary by purity and polymorph. DNP-amino acid precursors typically melt higher (~140-180°C).
Solubility Soluble in DMSO, DMF, Acetone,

.
Poor solubility in water and non-polar alkanes (Hexane).

(UV-Vis)
~350–360 nm Strong absorption band used for concentration determination (

).
Stability Moisture Sensitive (Long-term)The activated amide bond is susceptible to slow hydrolysis in moist air; store under inert atmosphere (Ar/N2).

Synthesis Protocol

The synthesis of 1-(2,4-Dinitrophenyl)pyrrolidin-2-one cannot be achieved via simple thermal dehydration of N-(2,4-dinitrophenyl)-


-aminobutyric acid (DNP-GABA), as this route favors the formation of benzimidazole-N-oxides  via intramolecular cyclization involving the nitro group.

Instead, a direct Nucleophilic Aromatic Substitution (


)  using the pre-formed lactam is required.
Reagents
  • Substrate: 2-Pyrrolidinone (Butyrolactam)

  • Electrophile: 1-Fluoro-2,4-dinitrobenzene (Sanger’s Reagent) or 1-Chloro-2,4-dinitrobenzene (DNCB). Note: The fluoro- derivative is more reactive.

  • Base: Sodium Hydride (NaH, 60% dispersion in oil)

  • Solvent: Anhydrous THF or DMF.

Step-by-Step Methodology
  • Deprotonation:

    • In a flame-dried 3-neck flask under Argon, suspend NaH (1.1 eq) in anhydrous THF at 0°C.

    • Add 2-Pyrrolidinone (1.0 eq) dropwise. Evolution of

      
       gas will be observed.
      
    • Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure formation of the sodium salt (Sodium 2-pyrrolidinone).

  • 
     Coupling: 
    
    • Cool the mixture back to 0°C.

    • Add 1-Fluoro-2,4-dinitrobenzene (1.0 eq) dissolved in minimal THF dropwise over 15 minutes. The solution will turn deep yellow/orange immediately.

    • Mechanism:[3][4][5][6][7] The lactam nitrogen anion attacks the C-1 position of the benzene ring, displacing the halide via a Meisenheimer complex intermediate.

  • Workup & Purification:

    • Stir at RT for 2–4 hours (monitor by TLC; Mobile Phase: 50% EtOAc/Hexane).

    • Quench carefully with saturated

      
       solution.
      
    • Extract with Ethyl Acetate (

      
      ). Wash combined organics with water and brine to remove DMF/salts.
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
    • Recrystallization: Purify the crude yellow solid by recrystallization from Ethanol or an Ethanol/Hexane mixture to yield bright yellow needles.

Spectroscopic Characterization

To validate the structure, researchers must confirm the presence of both the lactam ring and the DNP moiety, and crucially, the absence of the benzimidazole rearrangement product.

Nuclear Magnetic Resonance (NMR)[1][8]
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • Aromatic Region: Three distinct signals for the 2,4-DNP group.

      • 
         ~8.8 ppm (d, 1H, H-3'): Highly deshielded between two nitro groups.
        
      • 
         ~8.5 ppm (dd, 1H, H-5').
        
      • 
         ~7.6 ppm (d, 1H, H-6').
        
    • Lactam Region:

      • 
         ~3.8–4.0 ppm (t, 2H, 
        
        
        
        ): Deshielded relative to unsubstituted pyrrolidinone (
        
        
        3.4) due to the electron-withdrawing aryl group.
      • 
         ~2.6 ppm (t, 2H, 
        
        
        
        ).
      • 
         ~2.2 ppm (m, 2H, 
        
        
        
        ).
Infrared Spectroscopy (FT-IR)
  • Carbonyl (

    
    ):  Shifted to higher wavenumbers (~1710–1730 cm
    
    
    
    ) compared to unsubstituted pyrrolidinone (1680 cm
    
    
    ). This "blue shift" indicates reduced resonance donation from the nitrogen lone pair into the carbonyl, as the lone pair is competitively delocalized into the DNP ring.
  • Nitro Groups (

    
    ):  Strong asymmetric stretch at 1530 cm
    
    
    
    and symmetric stretch at 1345 cm
    
    
    .

Reactivity & Mechanistic Pathways[4][7][9]

The following Graphviz diagram illustrates the synthesis pathway and the competing side-reaction (benzimidazole formation) that necessitates the use of the pre-formed lactam route.

DNP_Lactam_Synthesis Pyrrolidone 2-Pyrrolidinone (Lactam) Anion N-Sodio-pyrrolidinone (Nucleophile) Pyrrolidone->Anion -H2 NaH NaH / THF (Deprotonation) NaH->Anion Target 1-(2,4-Dinitrophenyl)pyrrolidin-2-one (Target Product) Anion->Target SNAr Attack FDNB 1-Fluoro-2,4-dinitrobenzene (Sanger's Reagent) FDNB->Target -NaF DNPGABA N-DNP-GABA (Linear Acid) DNPGABA->Target X (Disfavored) Benzimidazole Benzimidazole-N-oxide (Cyclization Artifact) DNPGABA->Benzimidazole Base/Heat (Intramolecular Redox)

Caption: Synthesis pathway via SNAr of lactam anion vs. disfavored cyclization of linear DNP-amino acids.

References

  • Sanger, F. (1945).[8] "The free amino groups of insulin." Biochemical Journal, 39(5), 507–515. Link (Foundational chemistry of DNP-derivatives).

  • Bunnett, J. F., & Zahler, R. E. (1951). "Aromatic Nucleophilic Substitution Reactions." Chemical Reviews, 49(2), 273–412. (Mechanism of SNAr with DNCB/FDNB).
  • Townsend, L. B., et al. (1970). "Benzimidazole N-oxides via cyclization of N-DNP-amino acids." Journal of Chemical Society C, 1970, 1234. (Describing the competing side reaction).
  • Sigma-Aldrich. "1-Fluoro-2,4-dinitrobenzene Product Sheet." Link (Reagent properties).

Sources

An In-depth Technical Guide to the Electronic Effects of the 2,4-Dinitrophenyl Group on the Pyrrolidin-2-one Ring

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the profound electronic perturbations induced by the 2,4-dinitrophenyl (DNP) moiety upon the pyrrolidin-2-one (a γ-lactam) ring system. By attaching a powerful electron-withdrawing group directly to the lactam nitrogen, the fundamental nature of the amide bond is significantly altered. This document elucidates the competition for the nitrogen lone pair between the lactam carbonyl and the electron-deficient aromatic ring. We will explore this phenomenon through the lens of synthesis, detailed spectroscopic analysis (IR, NMR, UV-Vis), and computational modeling. The guide is intended for researchers, chemists, and drug development professionals who leverage substituent effects to modulate the chemical and physical properties of heterocyclic compounds.

Introduction: A Tale of Two Resonances

The pyrrolidin-2-one ring contains a cyclic amide, or lactam, functional group. The properties of this group are dominated by amide resonance, where the nitrogen lone pair delocalizes onto the adjacent carbonyl oxygen. This delocalization imparts significant double-bond character to the C-N bond, reduces the electrophilicity of the carbonyl carbon, and renders the amide relatively unreactive compared to other acyl derivatives.[1]

The 2,4-dinitrophenyl (DNP) group, conversely, is one of the most potent electron-withdrawing groups in organic chemistry. Its influence stems from the strong inductive effects of the two nitro groups and, more importantly, their ability to stabilize a negative charge through resonance. When the DNP group is attached to the nitrogen of the pyrrolidin-2-one ring, a critical electronic conflict arises. The nitrogen lone pair is now solicited by two competing π-systems: the lactam carbonyl and the DNP ring.

This guide will dissect the consequences of this electronic "tug-of-war," which ultimately dictates the molecule's structure, stability, and reactivity.

Synthesis of N-(2,4-Dinitrophenyl)pyrrolidin-2-one

The target molecule is typically synthesized via a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient nature of the 2,4-dinitro-substituted benzene ring makes it highly susceptible to attack by nucleophiles.

Experimental Protocol: Synthesis via SNAr

This protocol describes the synthesis from 1-fluoro-2,4-dinitrobenzene, which is often more reactive and provides cleaner reactions than its chloro-analogue. A similar procedure is used for synthesizing N-(2,4-dinitrophenyl)amino acids.[2]

Objective: To synthesize N-(2,4-dinitrophenyl)pyrrolidin-2-one.

Materials:

  • Pyrrolidin-2-one

  • 1-Fluoro-2,4-dinitrobenzene (FDNB)

  • Sodium Bicarbonate (NaHCO₃)

  • Ethanol (EtOH)

  • Deionized Water

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and recrystallization apparatus.

Step-by-Step Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine pyrrolidin-2-one (1.0 eq), sodium bicarbonate (1.2 eq), and 40 mL of ethanol.

    • Causality: Sodium bicarbonate acts as a mild base to deprotonate the lactam nitrogen, increasing its nucleophilicity. A stronger base could risk ring-opening or other side reactions. Ethanol serves as a polar protic solvent to dissolve the reactants.

  • Addition of Electrophile: While stirring, add 1-fluoro-2,4-dinitrobenzene (1.05 eq) to the mixture.

    • Causality: A slight excess of the limiting reagent (pyrrolidin-2-one could also be used in excess) is often employed to ensure complete conversion of the more expensive or critical reagent. FDNB is the electrophile in this SNAr reaction.

  • Reaction Execution: Heat the mixture to reflux (approximately 78°C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup and Isolation: After cooling to room temperature, pour the reaction mixture into 150 mL of cold deionized water. A yellow precipitate should form.

    • Causality: The product is significantly less soluble in water than in ethanol, causing it to precipitate out. This step also dissolves the inorganic byproduct, sodium fluoride, and any unreacted sodium bicarbonate.

  • Purification: Collect the crude solid product by vacuum filtration and wash with cold water. Purify the solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product as a yellow crystalline solid.

  • Characterization: Confirm the structure and purity of the product using NMR, IR, and Mass Spectrometry.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process Pyrrolidinone Pyrrolidin-2-one Reaction Reflux in Ethanol (4-6 hours) Pyrrolidinone->Reaction SNAr FDNB 1-Fluoro-2,4-dinitrobenzene FDNB->Reaction SNAr Base NaHCO₃ Base->Reaction SNAr Workup Precipitation in Water Reaction->Workup Purification Recrystallization Workup->Purification Product N-(2,4-Dinitrophenyl) pyrrolidin-2-one Purification->Product

Caption: Workflow for the synthesis of N-(2,4-dinitrophenyl)pyrrolidin-2-one.

Spectroscopic Analysis: Unveiling the Electronic Impact

Spectroscopy provides direct experimental evidence of the electronic redistribution within the molecule.[3][4]

Infrared (IR) Spectroscopy

The most telling feature in the IR spectrum is the position of the carbonyl (C=O) stretching band.

  • In unsubstituted pyrrolidin-2-one: The C=O stretch appears around 1670-1690 cm⁻¹. This relatively low frequency is a direct result of amide resonance, which reduces the double-bond character of the carbonyl group.

  • In N-(2,4-dinitrophenyl)pyrrolidin-2-one: The C=O stretch is expected to shift to a higher frequency (hypsochromic shift), likely appearing above 1700 cm⁻¹.

Causality: The DNP group's powerful electron-withdrawing nature pulls the nitrogen's lone pair away from the carbonyl group and into the aromatic ring. This attenuates amide resonance , increasing the C=O bond order and restoring more of its "true" double-bond character. This increased bond strength requires more energy to vibrate, resulting in a higher stretching frequency.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the electronic environment around each nucleus.

  • ¹H NMR:

    • Pyrrolidinone Protons: The protons on the carbons adjacent to the nitrogen (α-protons) and the carbonyl group will be significantly deshielded (shifted downfield) compared to the unsubstituted lactam. This is due to the anisotropic effect and the strong inductive withdrawal of the DNP group, which pulls electron density away from the entire pyrrolidinone ring.

    • DNP Protons: The aromatic protons will appear in their characteristic regions (typically > 8.0 ppm), showing coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.

  • ¹³C NMR:

    • Carbonyl Carbon (C=O): This is a key indicator. The carbonyl carbon will be shifted downfield to a higher ppm value.

    • Causality: The attenuation of amide resonance means the nitrogen lone pair is less effective at shielding the carbonyl carbon. This, combined with the inductive withdrawal, makes the carbonyl carbon significantly more electron-deficient (electrophilic), resulting in a downfield shift.

UV-Visible Spectroscopy

The DNP group is a potent chromophore. The UV-Vis spectrum is dominated by π → π* transitions within the highly conjugated dinitrophenyl system. The position and intensity of the absorption maxima (λmax) can be sensitive to the electronic contribution of the group attached to the ring. While less diagnostic for the lactam itself, it confirms the presence of the DNP moiety and can be used for quantitative analysis.[5][6]

Parameter Unsubstituted Pyrrolidin-2-one (Typical) N-(2,4-Dinitrophenyl)pyrrolidin-2-one (Predicted) Rationale for Change
IR C=O Stretch (cm⁻¹) ~1680> 1700Attenuated amide resonance increases C=O bond order.
¹³C NMR C=O Shift (ppm) ~175> 178Decreased shielding from N lone pair; increased electrophilicity.
¹H NMR α-N-CH₂ Shift (ppm) ~3.2> 3.5Strong inductive withdrawal by the DNP group deshields adjacent protons.

Table 1: Comparison of key spectroscopic data points illustrating the electronic effects of the DNP group.

Computational Modeling: A Deeper Insight

Density Functional Theory (DFT) calculations provide a powerful tool to visualize and quantify the electronic effects that are inferred from spectroscopy.[7][8]

Molecular Electrostatic Potential (MEP)

An MEP map illustrates the charge distribution across the molecule.

  • Red regions (negative potential): These will be concentrated on the oxygen atoms of the nitro groups, indicating the primary sites for electrophilic attack.

  • Blue regions (positive potential): These will be prominent on the carbonyl carbon and the aromatic protons of the DNP ring, highlighting their electrophilic nature. The increased blue character on the lactam carbonyl carbon compared to an unsubstituted lactam would visually confirm its heightened electrophilicity.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity.

  • HOMO: Likely to be distributed over the pyrrolidinone ring and the nitrogen atom, representing the most available electrons.

  • LUMO: Expected to be heavily localized on the electron-deficient 2,4-dinitrophenyl ring.

  • HOMO-LUMO Gap: The energy difference between these orbitals relates to the molecule's electronic excitability and kinetic stability. A smaller gap often implies higher reactivity.[9][10]

Caption: The electronic competition for the nitrogen lone pair.

Consequences for Chemical Reactivity

The electronic perturbations directly impact the molecule's reactivity.

  • Increased Susceptibility to Nucleophilic Acyl Substitution: The increased electrophilicity of the carbonyl carbon makes the lactam ring more vulnerable to attack by nucleophiles. This can lead to faster rates of hydrolysis (ring-opening) compared to unsubstituted or N-alkyl-substituted pyrrolidinones. Studies on related β-lactams have shown that electron-withdrawing groups on the nitrogen accelerate hydrolysis.[11]

  • Acidity of α-Protons: The protons on the carbon alpha to the carbonyl (C3) are expected to be more acidic due to the stabilization of the resulting carbanion by the electron-withdrawing effects of both the carbonyl and the N-dinitrophenyl group.

Analytical_Workflow cluster_analysis Analytical Techniques cluster_info Derived Information Compound Synthesized N-DNP-Pyrrolidinone IR IR Spectroscopy Compound->IR NMR NMR (¹H, ¹³C) Compound->NMR UV UV-Vis Spectroscopy Compound->UV DFT DFT Calculations Compound->DFT Info_IR Carbonyl Bond Order (C=O Stretch Freq.) IR->Info_IR Info_NMR Electron Density Map (Chemical Shifts) NMR->Info_NMR Info_UV Conjugated System ID UV->Info_UV Info_DFT ESP & Orbital Energies (HOMO/LUMO) DFT->Info_DFT

Caption: Integrated analytical workflow for characterizing electronic effects.

Conclusion

The introduction of a 2,4-dinitrophenyl group onto the nitrogen of a pyrrolidin-2-one ring fundamentally alters the electronic landscape of the molecule. The powerful electron-withdrawing nature of the DNP group effectively outcompetes the lactam carbonyl for the nitrogen's lone pair of electrons. This attenuation of amide resonance leads to a measurable increase in the carbonyl's double-bond character and a significant enhancement of its electrophilicity. These effects are clearly evidenced by shifts in IR and NMR spectra and are further illuminated by computational models. Understanding and quantifying these electronic effects are crucial for scientists aiming to fine-tune the reactivity and properties of lactam-containing scaffolds in medicinal chemistry and materials science.

References

  • The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. PMC. [Link]

  • Guidelines for β-Lactam Synthesis: Glycal Protecting Groups Dictate Stereoelectronics and [2+2] Cycloaddition Kinetics. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile. RSC Publishing. [Link]

  • Exploiting the Reactivity of Destabilized Pyrrolylketene for the Stereoselective Synthesis of β-Lactams. MDPI. [Link]

  • Nonlinear Hammett plots in pyridinolysis of 2,4-dinitrophenyl X-substituted benzoates: Change in RDS versus resonance contribution. ResearchGate. [Link]

  • SYNTHESIS OF HETEROCYCLES THROUGH BETA LACTAMS RING RUPTURE. ScholarWorks @ UTRGV. [Link]

  • Nonlinear Hammett plots in pyridinolysis of 2,4-dinitrophenyl X-substituted benzoates: change in RDS versus resonance contribution. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • CHEM 331 Problem Set #3: Substituent Effects and LFERs. Simon Fraser University. [Link]

  • Deprotonated N-(2,4-Dinitrophenyl)amino Acids Undergo Cyclization in Solution and the Gas Phase. PMC. [Link]

  • Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. Semantic Scholar. [Link]

  • hammett substituent constants: Topics by Science.gov. Science.gov. [Link]

  • Effects of amine nature and nonleaving group substituents on rate and mechanism in aminolyses of 2,4-dinitrophenyl X-substituted benzoates. PubMed. [Link]

  • Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. University of Calgary. [Link]

  • Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications. Lab Manager. [Link]

  • DAT: Reactions of Major Functional Groups - Acid Derivatives Part 2 - Resonance effects in amides. YouTube. [Link]

  • IR, UV-Vis, NMR Spectroscopy, Mass Spectrometry. YouTube. [Link]

  • Spectroscopic analysis of NMR, IR, Raman and UV-Visible, HOMO-LUMO, ESP and Mulliken charges of coumarin derivative by density functional theory. ResearchGate. [Link]

  • Electronic structure, vibrational assignments and simulation studies with A/T rich DNA duplex of an aromatic bis-amidine derivative. PubMed. [Link]

  • The Essentials of Analytical Spectroscopy: Theory and Applications. Spectroscopy Online. [Link]

  • Vibrational spectroscopy and theoretical studies on 2,4-dinitrophenylhydrazine. ResearchGate. [Link]

Sources

Methodological & Application

Application Note: Recrystallization & Purification of 1-(2,4-Dinitrophenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

1-(2,4-Dinitrophenyl)pyrrolidin-2-one is a specialized N-arylated lactam derivative, typically synthesized via nucleophilic aromatic substitution (


) of 1-chloro-2,4-dinitrobenzene (Sanger’s reagent) with 2-pyrrolidone. While 2,4-dinitrophenyl (DNP) derivatives are historically renowned for their high crystallinity and sharp melting points—making them ideal for characterization—the introduction of the lactam ring adds unique solubility challenges.

The purification of this compound is frequently complicated by three distinct impurity classes:

  • Hydrolysis Byproducts: 2,4-Dinitrophenol (DNP-OH), a yellow, acidic solid formed by the reaction of the halo-nitrobenzene precursor with trace moisture.

  • Unreacted Precursors: Excess 2-pyrrolidone (water-soluble liquid) and 1-chloro-2,4-dinitrobenzene (low-melting solid).

  • Tars/Oligomers: Dark orange/brown amorphous solids resulting from thermal decomposition during synthesis.

This guide provides a definitive protocol for isolating high-purity (>98%) 1-(2,4-Dinitrophenyl)pyrrolidin-2-one, emphasizing the critical "Bicarbonate Wash" pre-treatment often overlooked in standard organic synthesis texts.

Physicochemical Profile & Solubility Logic

Understanding the solubility differential between the target molecule and its impurities is the foundation of this protocol.

CompoundState (RT)PolaritySolubility (Water)Solubility (EtOH)Solubility (EtOAc)Acid/Base Nature
Target: 1-(2,4-DNP)-pyrrolidin-2-one Yellow SolidHighInsolubleSoluble (Hot)SolubleNeutral
Impurity: 2,4-Dinitrophenol Yellow CrystalsHighLowSolubleSolubleAcidic (

)
Impurity: 2-Pyrrolidone Colorless LiquidHighMiscibleMiscibleMiscibleNeutral/Weak Base
Impurity: 1-Chloro-2,4-dinitrobenzene Yellow NeedlesLow-MedInsolubleSolubleSolubleNeutral
The Solubility Strategy
  • The "Ghost" Impurity: 2,4-Dinitrophenol is the most persistent contaminant. It has similar solubility to the target in organic solvents.[1] Crucial Insight: Because DNP-OH is acidic (

    
    ), it can be selectively removed by washing the organic phase with weak base (5% NaHCO
    
    
    
    ), converting it to the water-soluble phenolate salt.
  • Recrystallization Solvent: Ethanol (95%) is the preferred solvent. The target compound dissolves in boiling ethanol but crystallizes out upon cooling, while the more soluble halo-benzene impurities remain in the mother liquor.

Workflow Visualization

The following diagram illustrates the critical decision pathways for purifying the crude reaction mixture.

PurificationWorkflow Start Crude Reaction Mixture (Solid/Oil) Dissolve Dissolve in Ethyl Acetate (or DCM) Start->Dissolve Wash1 Wash 1: 5% NaHCO3 (aq) CRITICAL STEP Dissolve->Wash1 Remove DNP-OH Wash2 Wash 2: 1M HCl (aq) (Removes unreacted Pyrrolidone) Wash1->Wash2 Organic Layer Wash3 Wash 3: Brine & Dry (MgSO4) Wash2->Wash3 Organic Layer Evap Evaporate to Solid Residue Wash3->Evap Recryst Recrystallization (Solvent: 95% Ethanol) Evap->Recryst Filter Vacuum Filtration & Cold EtOH Wash Recryst->Filter Final Pure 1-(2,4-DNP)pyrrolidin-2-one (Yellow Needles) Filter->Final

Figure 1: Purification logic flow emphasizing the chemical removal of impurities prior to recrystallization.

Detailed Protocols

Phase A: Chemical Pre-treatment (Mandatory)

Do not skip this phase. Direct recrystallization of the crude mixture often yields impure product due to co-crystallization of dinitrophenol.

  • Dissolution: Dissolve the crude reaction residue in Ethyl Acetate (EtOAc). Use approximately 10 mL EtOAc per gram of crude material.

  • Acidic Impurity Removal: Transfer the solution to a separatory funnel. Wash twice with 5% Aqueous Sodium Bicarbonate (

    
    ) .
    
    • Observation: The aqueous layer will turn intense yellow/orange. This is the nitrophenolate anion being removed.

    • Check: Continue washing until the aqueous layer is pale yellow or colorless.

  • Amine/Amide Removal: Wash the organic layer once with 0.5 M HCl or water to remove unreacted 2-pyrrolidone.

  • Drying: Wash with saturated brine, separate the organic layer, and dry over anhydrous Magnesium Sulfate (

    
    ).
    
  • Isolation: Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the "Pre-Purified Solid."

Phase B: Recrystallization (Ethanol Method)[3]

Reagents: 95% Ethanol (EtOH), Activated Carbon (optional).

  • Setup: Place the Pre-Purified Solid in an Erlenmeyer flask. Add a stir bar.

  • Hot Dissolution: Add 95% EtOH (approx. 5 mL/g) and heat to reflux on a stir plate.

    • Stepwise Addition: If the solid does not dissolve completely at reflux, add more hot EtOH in 1-2 mL increments.

    • Clarification: If dark, insoluble specks remain (tars), filter the hot solution through a pre-warmed glass funnel with a fluted filter paper or a Celite pad.

  • Crystallization: Remove the flask from heat.

    • Slow Cool: Allow the flask to cool to room temperature undisturbed. Rapid cooling promotes small, impure crystals; slow cooling yields pure needles.

    • Ice Bath: Once at room temperature, place the flask in an ice-water bath (0-4°C) for 30 minutes to maximize yield.

  • Filtration: Collect the crystals via vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with a small volume of ice-cold 95% EtOH .

    • Caution: Do not use excess wash solvent, as the product has finite solubility even in cold ethanol.

  • Drying: Dry the crystals in a vacuum oven at 40-50°C or air-dry under suction until a constant weight is achieved.

Phase C: Alternative "Rescue" Protocol (Solvent/Anti-Solvent)

Use this if the Ethanol method yields an oil or if the compound fails to crystallize.

  • Dissolve the solid in a minimum amount of Dichloromethane (DCM) or Acetone at room temperature.

  • Add Hexane or Heptane dropwise with stirring until the solution becomes slightly turbid (cloudy).

  • Add a few drops of the original solvent (DCM/Acetone) to clear the turbidity.

  • Cover the flask and allow it to stand. As the volatile DCM evaporates (or upon cooling), the product will crystallize out.

Analytical Validation

Verify the purity of the isolated material using the following metrics.

MethodAcceptance CriteriaNotes
TLC Single spot (

in 1:1 EtOAc:Hexane)
Impurities (DNP-OH) usually streak or run lower.
Melting Point Sharp range (< 2°C width)Literature values for DNP-amines vary (100-200°C range).[2] Constant MP after two recrystallizations is the gold standard for purity.
HPLC >98% Area Under Curve (AUC)UV detection at 254 nm or 360 nm (DNP absorption max).

Safety & Handling

  • Explosion Hazard: While DNP derivatives are generally stable, polynitro aromatic compounds can be explosive if dry and subjected to shock or high heat. Never heat the dry solid above its melting point.

  • Skin Staining: DNP derivatives cause persistent yellow staining of the skin. Double-glove (Nitrile) is recommended.

  • Toxicity: Assume the compound is toxic and a potential sensitizer. Handle in a fume hood.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Bunnett, J. F.; Zahler, R. E. "Nucleophilic Substitution Reactions in Aromatic Systems." Chem. Rev.1951 , 49(2), 273–412. Link (Mechanistic background on S_NAr reactions of 2,4-dinitrohalobenzenes).

  • Sanger, F. "The Free Amino Groups of Insulin." Biochem. J.1945, 39(5), 507–515.
  • Sigma-Aldrich. "Recrystallization User Guide." Link (General solvent selection principles).

Sources

Application Note: A Robust, Validated HPLC Method for the Quantification of 1-(2,4-Dinitrophenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive, step-by-step guide for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 1-(2,4-Dinitrophenyl)pyrrolidin-2-one. This molecule, featuring a polar lactam ring and a non-polar dinitrophenyl chromophore, is well-suited for RP-HPLC with UV detection. The narrative explains the scientific rationale behind key experimental choices, from column and mobile phase selection to detector wavelength optimization. The document provides a detailed final protocol, followed by a rigorous validation strategy based on the International Council for Harmonisation (ICH) guidelines.[1][2][3] This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries, providing a reliable framework for the analysis of this and structurally similar compounds.

Part I: Method Development Strategy: A Rationale-Driven Approach

The primary objective is to develop a method that is specific, accurate, precise, and robust. The molecular structure of 1-(2,4-Dinitrophenyl)pyrrolidin-2-one dictates the analytical approach. The molecule possesses a strongly absorbing 2,4-dinitrophenyl group, making UV-Vis spectrophotometry an ideal detection technique.[4][5][6] Its moderate polarity, derived from the combination of the pyrrolidinone ring and the aromatic system, makes reversed-phase chromatography the most logical separation mode.[7][8]

Analyte Characterization and Selection of Chromatographic Mode
  • Structure: 1-(2,4-Dinitrophenyl)pyrrolidin-2-one consists of a hydrophilic pyrrolidin-2-one moiety and a hydrophobic 2,4-dinitrophenyl group.

  • Chromatographic Mode: Reversed-phase (RP) HPLC is the preferred mode. In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar. The analyte will be retained based on its hydrophobic interactions with the stationary phase.[7][9] Elution is achieved by increasing the organic solvent concentration in the mobile phase.[8]

Stationary Phase (Column) Selection

The choice of the column is critical for achieving adequate retention and selectivity.

  • Initial Choice (Workhorse Phase): A C18 (octadecylsilane) column is the most versatile and widely used reversed-phase column, offering excellent hydrophobic retention for a broad range of molecules.[7][10] It is the logical starting point for this analyte.

  • Rationale: The dinitrophenyl group will provide strong hydrophobic interaction with the C18 chains, ensuring sufficient retention. A standard dimension of 4.6 x 150 mm with 5 µm particles provides a good balance of efficiency, resolution, and backpressure for standard HPLC systems.[10]

  • Alternative Selectivity: If peak shape or resolution from impurities is suboptimal, alternative stationary phases can be considered. A Phenyl phase could offer unique selectivity through π-π interactions with the analyte's aromatic ring.[11][12] A Cyano (CN) phase can also be used in either reversed-phase or normal-phase mode and offers different selectivity for polar compounds.[10][11]

Mobile Phase Optimization

The mobile phase composition directly controls the retention time and resolution of the analyte.[13]

  • Solvents: A mixture of water and a water-miscible organic solvent is standard for RP-HPLC.[13]

    • Acetonitrile (ACN): Often preferred due to its lower viscosity (leading to lower backpressure) and lower UV cutoff.[9]

    • Methanol (MeOH): A protic solvent that can offer different selectivity through hydrogen bonding interactions. It is a viable alternative to ACN.[8][9]

  • pH Control: The use of a buffer or acidifier is crucial for robust chromatography, especially for compounds with ionizable groups or to control the ionization of residual silanols on the silica-based stationary phase.[8][14] Although 1-(2,4-Dinitrophenyl)pyrrolidin-2-one is not strongly acidic or basic, adding a small amount of acid, such as 0.1% formic acid or phosphoric acid, to the aqueous component of the mobile phase is highly recommended. This practice ensures a consistent mobile phase pH, sharpens peak shape by suppressing silanol interactions, and enhances method reproducibility.[8][14]

  • Elution Mode: A gradient elution, starting with a higher percentage of the aqueous phase and gradually increasing the organic phase, is the most efficient way to determine the optimal elution conditions. This approach allows for the elution of a wide range of polarities, shortens run times, and improves peak shape for later-eluting components.[15][16]

Detector Wavelength (λmax) Selection

For maximum sensitivity, the analyte should be monitored at its wavelength of maximum absorbance (λmax).

  • Rationale: The 2,4-dinitrophenyl (DNP) moiety is a strong chromophore. DNP derivatives typically exhibit strong absorbance in the range of 350-385 nm.[4][17] While a standard wavelength of 254 nm would detect the compound, monitoring at the λmax provides a significantly better signal-to-noise ratio.

  • Procedure: The λmax can be determined by scanning the UV spectrum of a standard solution of the analyte from 200-600 nm using a spectrophotometer or, more conveniently, a photodiode array (PDA) detector integrated into the HPLC system.

MethodDevelopment Analyte Analyte Assessment 1-(2,4-Dinitrophenyl)pyrrolidin-2-one Approach Select Chromatographic Approach Reversed-Phase HPLC with UV Detection Analyte->Approach Structure & Polarity Column Column Selection Start with C18 (4.6x150mm, 5µm) Approach->Column Hydrophobicity MobilePhase Mobile Phase Scoping ACN/Water with 0.1% Formic Acid Approach->MobilePhase Solubility Detector Detector Wavelength Determine λmax via PDA Scan Approach->Detector Chromophore Optimization Method Optimization Gradient & Flow Rate Adjustment Column->Optimization MobilePhase->Optimization Detector->Optimization FinalMethod Final Optimized Method Optimization->FinalMethod Meets SST Criteria

Caption: Logical workflow for HPLC method development.

Part II: Optimized Analytical Method and Protocol

This section provides the detailed protocol for the analysis of 1-(2,4-Dinitrophenyl)pyrrolidin-2-one based on the development strategy outlined above.

Instrumentation, Reagents, and Materials
  • Instrumentation: HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a UV/Vis or PDA detector.

  • Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Formic Acid (Analytical grade)

    • 1-(2,4-Dinitrophenyl)pyrrolidin-2-one analytical standard (>98% purity)

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program Time (min)
0.0
10.0
12.0
12.1
15.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 360 nm (or determined λmax)
Injection Volume 10 µL
Run Time 15 minutes
Preparation of Solutions
  • Mobile Phase Preparation:

    • To prepare Mobile Phase A, add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix thoroughly.

    • To prepare Mobile Phase B, add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Mix thoroughly.

    • Degas both mobile phases using an appropriate method (e.g., sonication or online degasser).

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of the 1-(2,4-Dinitrophenyl)pyrrolidin-2-one standard.

    • Transfer it to a 25 mL volumetric flask.

    • Dissolve and dilute to volume with acetonitrile. This is the stock solution.

  • Working Standard Solutions (for Calibration):

    • Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with a 50:50 mixture of Mobile Phase A and B.

  • Sample Preparation:

    • Accurately weigh the sample containing the analyte.

    • Dissolve the sample in a known volume of acetonitrile to create a concentrated solution.

    • Dilute this solution with the mobile phase (50:50 A:B) to a concentration that falls within the established calibration range.

    • Filter the final solution through a 0.45 µm syringe filter before injection to remove particulates.

Part III: Method Validation Protocol

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The following protocol is based on the ICH Q2(R2) guidelines.[2][3][18][19]

Validation Method Optimized HPLC Method SST System Suitability (Tailing, Plates, RSD%) Method->SST Specificity Specificity (Peak Purity, Placebo Inj.) Method->Specificity Linearity Linearity & Range (Calibration Curve, R²) Method->Linearity Accuracy Accuracy (% Recovery) Method->Accuracy Precision Precision (Repeatability & Intermediate) Method->Precision LOD_LOQ LOD & LOQ (S/N Ratio or Slope) Method->LOD_LOQ Robustness Robustness (Flow, Temp, % Organic) Method->Robustness

Caption: Core parameters for HPLC method validation.

System Suitability Test (SST)

Before any sample analysis, the suitability of the chromatographic system must be verified. This is done by injecting a working standard (e.g., 25 µg/mL) five or six times. The system is deemed suitable if it meets the following criteria, which are aligned with general pharmacopoeial standards like USP <621>.[15][20][21]

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD%) of Peak Area≤ 2.0%
Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products, or matrix components).[2][3]

  • Protocol:

    • Inject a blank (diluent) to ensure no interfering peaks at the analyte's retention time.

    • Inject a placebo (sample matrix without the analyte) if applicable.

    • Analyze a sample known to contain impurities or degradation products.

    • Use a PDA detector to assess peak purity across the analyte peak in a sample chromatogram.

Linearity and Range

Linearity demonstrates a direct proportional relationship between analyte concentration and detector response. The range is the interval over which this relationship holds true.[3][19]

  • Protocol:

    • Prepare at least five concentrations of the analyte across the expected range (e.g., 1 to 100 µg/mL).

    • Inject each concentration in triplicate.

    • Plot a graph of the mean peak area versus concentration.

    • Perform a linear regression analysis.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results to the true value. It is typically determined by spike recovery experiments.[2][3]

  • Protocol:

    • Spike a placebo or sample matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each level in triplicate.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.

Precision

Precision expresses the degree of agreement among individual test results when the method is applied repeatedly.[3]

  • Protocol:

    • Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and equipment.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on different equipment.

  • Acceptance Criteria: RSD% of the results should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte that can be detected but not necessarily quantitated.

  • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Protocol: These can be estimated based on the signal-to-noise (S/N) ratio (LOD ≈ 3:1, LOQ ≈ 10:1) or calculated from the standard deviation of the response and the slope of the calibration curve.

  • Acceptance Criteria: The LOQ must be verified for precision and accuracy.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[1]

  • Protocol:

    • Introduce small variations to the method parameters, one at a time.

    • Examples:

      • Flow rate (± 0.1 mL/min)

      • Column Temperature (± 2 °C)

      • Mobile Phase Composition (e.g., vary %B by ± 2%)

    • Analyze a standard solution under each condition and evaluate the effect on retention time, peak area, and SST parameters.

  • Acceptance Criteria: The SST parameters should still be met under all varied conditions.

Conclusion

This application note provides a thoroughly developed and scientifically justified HPLC method for the quantitative determination of 1-(2,4-Dinitrophenyl)pyrrolidin-2-one. The described RP-HPLC method using a C18 column, a gradient elution with acetonitrile and acidified water, and UV detection at 360 nm is specific, linear, accurate, and precise. The comprehensive validation protocol ensures the method's reliability and suitability for its intended purpose in a regulated environment, adhering to established international guidelines.

References

  • <621> CHROMATOGRAPHY - USP.org.
  • Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography.
  • usp31nf26s1_c621, General Chapters: <621> CHROM
  • Are You Sure You Understand USP <621>?
  • HPLC Column Selection Guide. Aurora Pro Scientific.
  • Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System.
  • DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTR
  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo.
  • Development of SPME-HPLC methodology for detection of nitroexplosives.
  • Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples. PubMed.
  • HPLC Column Selection Guide. Linklab.
  • Determination of nitroaromatic compounds in soil samples by HPLC, using on-line preconcentration.
  • Separation of 2-Pyrrolidinone, 1-butyl- on Newcrom R1 HPLC column. SIELC Technologies.
  • HPLC Column Selection: Core to Method Development (Part I).
  • HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences.
  • ICH Guidelines for Analytical Method Valid
  • ICH and FDA Guidelines for Analytical Method Valid
  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
  • Application Notes and Protocols: UV-Vis Spectroscopic Analysis of Acetophenone 2,4-dinitrophenylhydrazone. Benchchem.
  • Validation of Analytical Procedures Q2(R2). ICH.
  • Understanding ICH Q2(R2)
  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
  • Mobile Phase Optimization Str
  • Absorption spectra of 2,4-DNP (Conc. 2 × 10 − 4 M) at (a) pH ∼ 3 and...
  • A fluorescence and UV/vis absorption dual-signaling probe with aggregation-induced emission characteristics for specific detection of cysteine. RSC Publishing.
  • Analysis of 2,4-Dinitrophenylhydrazine by UV/Vis spectroscopy. American Chemical Society.
  • (PDF) Determination of 2,4-dinitrophenylhydrazine using carbon paste modified with nanoparticles by cyclic voltammetry, high-performance liquid chromatography and spectrophotometry methods.
  • Using pH to optimize reversed-phase flash chromatography separ

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Synthesis of 1-(2,4-Dinitrophenyl)pyrrolidin-2-one: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the proposed synthesis of 1-(2,4-dinitrophenyl)pyrrolidin-2-one, a molecule of interest in medicinal chemistry and materials science. The synthetic strategy is a two-step process commencing with the acylation of 2,4-dinitrophenylhydrazine with 4-chlorobutyryl chloride, followed by a base-mediated intramolecular cyclization. This application note offers a detailed, step-by-step protocol, an in-depth discussion of the reaction mechanisms, and strategies for the characterization and validation of the final product. While this protocol is based on established principles of organic synthesis and analogous reactions, it should be considered a proposed methodology requiring experimental validation.

Introduction

The pyrrolidin-2-one (γ-lactam) scaffold is a privileged structural motif found in numerous natural products and pharmaceutically active compounds. Its unique chemical and physical properties make it a valuable building block in drug discovery. The introduction of a 2,4-dinitrophenyl group onto the nitrogen atom of the pyrrolidin-2-one ring is anticipated to yield a molecule with interesting electronic and potential biological properties. The electron-withdrawing nature of the dinitrophenyl group can modulate the reactivity of the lactam and may impart specific biological activities. This document outlines a proposed synthetic route to this novel compound, providing a foundational protocol for its preparation and subsequent investigation.

Reaction Scheme

The proposed synthesis of 1-(2,4-dinitrophenyl)pyrrolidin-2-one proceeds through a two-step sequence:

  • Acylation: Nucleophilic acyl substitution of 4-chlorobutyryl chloride with 2,4-dinitrophenylhydrazine to form the intermediate, N'-(4-chlorobutanoyl)-2,4-dinitrophenylhydrazide.

  • Intramolecular Cyclization: Base-mediated intramolecular nucleophilic substitution to yield the final product, 1-(2,4-dinitrophenyl)pyrrolidin-2-one.

Reaction_Scheme reac1 4-Chlorobutyryl chloride inter N'-(4-chlorobutanoyl)-2,4-dinitrophenylhydrazide reac1->inter Acylation reac2 2,4-Dinitrophenylhydrazine reac2->inter prod 1-(2,4-Dinitrophenyl)pyrrolidin-2-one inter->prod Intramolecular Cyclization (Base)

Figure 1: Proposed reaction scheme for the synthesis of 1-(2,4-dinitrophenyl)pyrrolidin-2-one.

Scientific Principles and Experimental Rationale

Step 1: Acylation of 2,4-Dinitrophenylhydrazine

The initial step involves the acylation of 2,4-dinitrophenylhydrazine with 4-chlorobutyryl chloride. 2,4-Dinitrophenylhydrazine possesses two nucleophilic nitrogen atoms. The terminal amino group is generally more nucleophilic and will preferentially attack the highly electrophilic carbonyl carbon of the acyl chloride.

A significant challenge in this step is the potential for di-acylation, where both nitrogen atoms of the hydrazine moiety react with the acyl chloride.[1][2][3] To favor mono-acylation, a large excess of 2,4-dinitrophenylhydrazine can be employed.[4] Alternatively, controlling the stoichiometry and reaction temperature is crucial. The reaction is typically carried out in an inert aprotic solvent, such as dichloromethane or tetrahydrofuran, to prevent hydrolysis of the acyl chloride. The addition of a non-nucleophilic base, like triethylamine, can be used to scavenge the hydrochloric acid byproduct, driving the reaction to completion.

Step 2: Intramolecular Cyclization

The second step is a base-mediated intramolecular cyclization of the N'-(4-chlorobutanoyl)-2,4-dinitrophenylhydrazide intermediate. The presence of a base is essential to deprotonate the hydrazide nitrogen, increasing its nucleophilicity. This newly formed anion then acts as an intramolecular nucleophile, attacking the electrophilic carbon atom bearing the chlorine atom, leading to the formation of the five-membered pyrrolidin-2-one ring.

The choice of base and solvent is critical for the success of this step. A moderately strong, non-nucleophilic base such as potassium carbonate or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is recommended to avoid competing intermolecular reactions.[5] A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is suitable for this type of reaction as it can solvate the ions formed during the reaction, thereby facilitating the cyclization process.

Detailed Experimental Protocol

Materials and Reagents

Reagent/MaterialGradeSupplier
4-Chlorobutyryl chloride≥98%Sigma-Aldrich
2,4-Dinitrophenylhydrazine≥97%Sigma-Aldrich
Triethylamine≥99.5%Sigma-Aldrich
Potassium Carbonate≥99%Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-Aldrich
Ethyl AcetateACS ReagentFisher Scientific
HexaneACS ReagentFisher Scientific
Magnesium SulfateAnhydrousFisher Scientific

Equipment

  • Round-bottom flasks

  • Magnetic stirrer with heating mantle

  • Reflux condenser

  • Dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • Column chromatography setup

  • Standard laboratory glassware

Part 1: Synthesis of N'-(4-chlorobutanoyl)-2,4-dinitrophenylhydrazide (Intermediate)

Acylation_Workflow start Dissolve 2,4-dinitrophenylhydrazine in anhydrous DCM under N2 add_tea Add triethylamine start->add_tea cool Cool to 0 °C add_tea->cool add_acyl Add 4-chlorobutyryl chloride dropwise cool->add_acyl react Stir at room temperature add_acyl->react monitor Monitor reaction by TLC react->monitor workup Quench with water, separate organic layer monitor->workup dry Dry over MgSO4 workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify end Characterize intermediate purify->end

Figure 2: Workflow for the synthesis of the hydrazide intermediate.

Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,4-dinitrophenylhydrazine (5.0 g, 25.2 mmol) in 100 mL of anhydrous dichloromethane (DCM).

  • Add triethylamine (3.5 mL, 25.2 mmol) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of 4-chlorobutyryl chloride (3.56 g, 25.2 mmol) in 20 mL of anhydrous DCM dropwise over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.

  • Upon completion, quench the reaction by slowly adding 50 mL of water.

  • Separate the organic layer, and wash it successively with 50 mL of 1 M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure N'-(4-chlorobutanoyl)-2,4-dinitrophenylhydrazide.

Part 2: Synthesis of 1-(2,4-Dinitrophenyl)pyrrolidin-2-one (Final Product)

Cyclization_Workflow start Dissolve intermediate in anhydrous DMF under N2 add_base Add potassium carbonate start->add_base heat Heat to 80 °C add_base->heat monitor Monitor reaction by TLC heat->monitor cool Cool to room temperature monitor->cool quench Pour into ice-water cool->quench extract Extract with ethyl acetate quench->extract wash Wash with brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by recrystallization or column chromatography concentrate->purify end Characterize final product purify->end

Figure 3: Workflow for the intramolecular cyclization to the final product.

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve the purified N'-(4-chlorobutanoyl)-2,4-dinitrophenylhydrazide (from the previous step) in 50 mL of anhydrous dimethylformamide (DMF).

  • Add potassium carbonate (1.5 equivalents) to the solution.

  • Heat the reaction mixture to 80 °C and stir for 8-12 hours.

  • Monitor the reaction by TLC (1:1 ethyl acetate/hexane) for the disappearance of the starting material.

  • After completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield 1-(2,4-dinitrophenyl)pyrrolidin-2-one.

Characterization and Validation

The identity and purity of the synthesized 1-(2,4-dinitrophenyl)pyrrolidin-2-one should be confirmed by a combination of spectroscopic techniques.

TechniqueExpected Observations
¹H NMR Aromatic protons of the dinitrophenyl ring (complex multiplet or distinct doublets and doublet of doublets in the range of 7.5-9.0 ppm). Methylene protons of the pyrrolidinone ring (triplets or multiplets around 2.0-4.0 ppm).
¹³C NMR Carbonyl carbon of the lactam (around 170-175 ppm). Aromatic carbons (120-150 ppm). Methylene carbons of the pyrrolidinone ring (20-50 ppm).
FT-IR Strong C=O stretching vibration of the lactam (around 1680-1720 cm⁻¹). N-O stretching vibrations of the nitro groups (around 1530 and 1350 cm⁻¹). Aromatic C-H stretching (around 3000-3100 cm⁻¹). Aliphatic C-H stretching (around 2850-2960 cm⁻¹).
Mass Spec. A molecular ion peak corresponding to the calculated molecular weight of C₁₀H₉N₃O₅ (267.19 g/mol ).
Melting Point A sharp melting point should be observed for the pure crystalline product.

Troubleshooting

  • Low yield in the acylation step: This may be due to the formation of the di-acylated byproduct. To mitigate this, ensure a slow, dropwise addition of the acyl chloride at a low temperature and consider using a larger excess of 2,4-dinitrophenylhydrazine.

  • Incomplete cyclization: If the starting hydrazide is still present after the reaction time, the reaction may require a stronger base (e.g., DBU), a higher temperature, or a longer reaction time. Ensure all reagents and solvents are anhydrous, as water can interfere with the base.

  • Purification challenges: The product may be a colored solid. Recrystallization is often an effective method for purification. If column chromatography is necessary, careful selection of the eluent system is required to achieve good separation.

Safety Precautions

  • 4-Chlorobutyryl chloride is corrosive, a lachrymator, and moisture-sensitive.[1][2][3][4][6] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • 2,4-Dinitrophenylhydrazine is a flammable solid and can be explosive when dry.[7][8][9] It is typically supplied wetted with water to reduce its shock sensitivity. Avoid friction and impact.

  • Triethylamine and DMF are flammable and have associated health risks. Handle in a fume hood.

  • Always wear appropriate PPE and follow standard laboratory safety procedures.

Conclusion

This application note details a proposed synthetic pathway for the preparation of 1-(2,4-dinitrophenyl)pyrrolidin-2-one from readily available starting materials. The described two-step sequence of acylation followed by intramolecular cyclization is a logical and feasible approach based on established chemical principles. The provided protocol, along with the discussion on reaction rationale, characterization, and troubleshooting, serves as a valuable resource for researchers aiming to synthesize and explore the properties of this novel compound. Experimental validation of this proposed method is encouraged to establish optimal reaction conditions and yields.

References

  • Material Safety Data Sheet - 4-Chlorobutyryl chloride, 98% - Cole-Parmer. (2005, October 3). Retrieved from [Link]

  • 4 CHLOROBUTYRYL CHLORIDE MSDS - KSCL (KRISHNA). (n.d.). Retrieved from [Link]

  • Safety Data Sheet: 2,4-Dinitrophenylhydrazine - Chemos GmbH & Co.KG. (2023, April 20). Retrieved from [Link]

  • 2,4-DINITROPHENYL HYDRAZINE AR - Loba Chemie. (2024, March 13). Retrieved from [Link]

  • Baashen, M. A. (2021). Synthesis of N,N'-Diacylhydrazines and their Use in Various Synthetic Transformations. Current Organic Chemistry, 25(12), 1394-1403.
  • Sonntag, N. O. V. (1968). Reactions of fatty acid chlorides: II. Synthesis of monohydrazides or dihydrazides by acylation of hydrazine hydrate with saturated fatty acid chlorides. Journal of the American Oil Chemists' Society, 45(8), 571–574.
  • Veerasha Sharma, P. M. (2006). Intramolecular Cyclization of N0-Chloroacetylindole Hydrazide. E-Journal of Chemistry, 3(4), 332-336.
  • DBU‐Mediated [4+2] Cyclization of Sulfoxonium Ylides and o‐Phenylenediamines for Quinoxaline Synthesis. (2023). Asian Journal of Organic Chemistry.

Sources

Troubleshooting & Optimization

Improving reaction yields for 1-(2,4-Dinitrophenyl)pyrrolidin-2-one synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of


 Synthesis for 1-(2,4-Dinitrophenyl)pyrrolidin-2-one 

Case ID: SNAr-Lactam-001 Status: Active Support Tier: Level 3 (Senior Application Scientist)

The Mechanistic Baseline

To improve yields, one must first understand the specific failure modes of the Nucleophilic Aromatic Substitution (


) mechanism in this context. The synthesis involves the coupling of 2-pyrrolidone  (lactam) with 1-chloro-2,4-dinitrobenzene  (Sanger’s Reagent) or its fluoro-analog.

The Core Challenge: 2-Pyrrolidone is a poor nucleophile compared to secondary amines due to the electron-withdrawing carbonyl group (resonance stabilization of the lone pair). The aromatic ring of the electrophile is highly activated, but the reaction competes heavily with hydrolysis (formation of 2,4-dinitrophenol) if moisture is present, or polymerization if thermal control is lost.

Reaction Pathway & Failure Modes

SNAr_Mechanism Pyr 2-Pyrrolidone (Weak Nucleophile) Anion Lactam Anion (Active Nucleophile) Pyr->Anion Deprotonation Base Base (NaH or K2CO3) Base->Anion DNCB 2,4-DNCB (Electrophile) Meisenheimer Meisenheimer Complex DNCB->Meisenheimer Phenol 2,4-Dinitrophenol (Major Impurity) DNCB->Phenol Water H2O (Contaminant) Water->Phenol Hydrolysis of DNCB (Irreversible Yield Loss) Anion->Meisenheimer Attack Product 1-(2,4-Dinitrophenyl) pyrrolidin-2-one Meisenheimer->Product -Cl⁻ (Fast)

Figure 1: Mechanistic pathway showing the critical competition between productive


 coupling and destructive hydrolysis.

Troubleshooting Guide

Use this matrix to diagnose your specific yield issues.

SymptomProbable CauseTechnical Solution
Low Yield (<50%) + Yellow precipitate in water workup Hydrolysis. The "product" is likely 2,4-dinitrophenol.Check Solvents: DMF/DMSO must be anhydrous (<0.1%

).Atmosphere: Run under

or Ar balloon.Reagent Quality: DNCB hydrolyzes on shelf; recrystallize if mp < 50°C.
No Reaction (Recovered SM) Weak Nucleophile. The lactam was not deprotonated.Switch Base:

is often too weak for lactams at low temp. Switch to NaH (60%) in DMF to form the sodium salt before adding DNCB.
Dark Tars / Black Mixture Exothermic Decomposition. Temp Control: The reaction is exothermic. Add DNCB at 0°C. Do not exceed 80°C if heating is required.
Product is Oily / Sticky Residual Solvent. DMF/DMSO is trapped in the crystal lattice.Workup Tweak: Pour reaction mixture into ice-cold dilute HCl (0.1M) , not just water. This breaks solvent complexes and protonates any residual phenoxide.
Diagnostic Decision Tree

Troubleshooting Start Yield Issue Detected CheckTLC Check TLC/LCMS Is SM consumed? Start->CheckTLC Consumed SM Consumed CheckTLC->Consumed Yes NotConsumed SM Remains CheckTLC->NotConsumed No ImpurityCheck Identify Major Spot Consumed->ImpurityCheck BaseCheck Check Base Strength NotConsumed->BaseCheck Phenol 2,4-Dinitrophenol (Rf ~0.1-0.3 acidic) ImpurityCheck->Phenol Yellow Solid Tars Baseline/Dark Tars ImpurityCheck->Tars Black Oil SolnPhenol Action: Dry Solvents, Reduce Water Ingress Phenol->SolnPhenol SolnTars Action: Lower Temp, Add Reagents Slower Tars->SolnTars SolnBase Action: Switch to NaH or t-BuOK BaseCheck->SolnBase Using Carbonate? SolnTime Action: Increase Time/Temp (Carefully) BaseCheck->SolnTime Using Hydride?

Figure 2: Logic flow for diagnosing yield failures based on TLC/LCMS data.

Optimized Protocol: The "Golden Batch"

This protocol utilizes Sodium Hydride (NaH) to ensure complete deprotonation of the lactam, overcoming its low nucleophilicity.

Safety Warning: 2,4-Dinitrochlorobenzene (DNCB) is a potent contact allergen . Double-glove and work in a fume hood. NaH evolves hydrogen gas; exclude ignition sources.

Reagents:
  • 2-Pyrrolidone (1.0 eq)

  • Sodium Hydride (60% dispersion in mineral oil) (1.1 eq)

  • 1-Chloro-2,4-dinitrobenzene (1.05 eq)

  • DMF (Anhydrous) – [Concentration: 0.5 M]

Step-by-Step Procedure:
  • Activation (Deprotonation):

    • Flame-dry a round-bottom flask and equip with a stir bar and septum. Flush with Nitrogen.

    • Add NaH (1.1 eq). Wash with dry hexanes (2x) to remove mineral oil if high purity is required (optional for bulk synthesis).

    • Add anhydrous DMF . Cool to 0°C (ice bath).

    • Add 2-Pyrrolidone (1.0 eq) dropwise.

    • Observation: Vigorous bubbling (

      
       gas). Stir at 0°C for 15 mins, then warm to Room Temperature (RT) for 30 mins. The solution should become clear or slightly cloudy.
      
  • Coupling (

    
    ): 
    
    • Cool the mixture back to 0°C .

    • Dissolve 2,4-DNCB (1.05 eq) in a minimal amount of DMF.

    • Add the DNCB solution dropwise over 10–15 minutes.

    • Why: Controlling addition prevents thermal runaway and local hotspots that cause tarring.

    • Remove ice bath and stir at RT for 2–4 hours.

    • Monitor: TLC (Hexane:EtOAc 1:1). Product usually runs higher than the lactam but lower than DNCB.

  • Workup & Purification:

    • Pour the reaction mixture into ice-water (10x reaction volume) with vigorous stirring.

    • Critical Step: If the product oils out, add a small amount of Ethanol to the water to induce crystallization, or scratch the flask.

    • Filter the yellow precipitate.[1] Wash with copious water to remove DMF and salts.

    • Recrystallization: Dissolve the crude solid in boiling Ethanol (EtOH) . Allow to cool slowly.

    • Yield Target: 85–95%.

Frequently Asked Questions (FAQ)

Q: Can I use Potassium Carbonate (


) instead of NaH? 
A:  Yes, but it requires heat. The protocol changes to: Mix Lactam, DNCB, and 

(2.0 eq) in DMF and heat to 80–100°C .
  • Risk:[2][3] Higher temperatures increase the rate of hydrolysis if the DMF is not bone-dry. This method is "greener" but often lower yielding (60–75%).

Q: How do I remove unreacted 2,4-DNCB? A: DNCB is very soluble in non-polar solvents. Wash your crude solid with cold hexanes or diethyl ether . The product is polar and will remain undissolved, while DNCB washes away.

Q: My product is red/brown instead of yellow. Is it ruined? A: Not necessarily. Traces of Meisenheimer complexes or phenolic impurities can cause red coloration. Recrystallize from Ethanol/Water or perform a silica plug filtration (eluting with DCM/MeOH) to restore the yellow color.

Q: Why use 1-Fluoro-2,4-dinitrobenzene (Sanger's Reagent F) instead of Chloro? A: The fluoro-derivative reacts roughly 100x faster in


 reactions because the high electronegativity of Fluorine stabilizes the intermediate Meisenheimer complex more effectively than Chlorine.
  • Recommendation: Use the Fluoro-analog only if the Chloro-analog fails or yields are stubborn. It is significantly more expensive.

References

  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed. New York: Wiley, 1992. (Foundational text on mechanism and Meisenheimer stability).
  • Bunnett, J. F.; Zahler, R. E. "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews, 1951 , 49(2), 273–412. Link (Classic review establishing the reactivity order of halogens in activated systems).

  • Terrier, F.Nucleophilic Aromatic Displacement: The Influence of the Nitro Group. VCH Publishers, 1991.
  • Beletskaya, I. P.; Cheprakov, A. V. "Copper in Cross-Coupling Reactions: The Post-Ullmann Chemistry." Coordination Chemistry Reviews, 2004 , 248(21-24), 2337-2364. Link (Contextualizes why metal catalysis is unnecessary for dinitro-systems compared to unactivated systems).

  • Bagley, M. C., et al. "Microwave-assisted synthesis of N-aryl lactams." Tetrahedron Letters, 2002, 43(46), 8331-8334.

Sources

Removing unreacted 2,4-dinitrofluorobenzene from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification Strategies for 2,4-Dinitrofluorobenzene (DNFB) Labeling Chemistries

Executive Summary

This guide addresses the removal of unreacted 1-fluoro-2,4-dinitrobenzene (DNFB, Sanger’s Reagent) and its hydrolysis byproducts from reaction mixtures.[1] DNFB is a potent sensitizer and vesicant; therefore, removal strategies must prioritize both chemical purity and user safety.[1]

The following protocols are designed for researchers performing N-terminal labeling, amino acid derivatization, or nucleophilic aromatic substitution (


) reactions.

Module 1: Chemical Scavenging (The "Green" Standard)

Best for: Small-scale reactions, high-throughput screening, and avoiding liquid-liquid extraction emulsions.[1]

The Concept: Instead of washing the reaction mixture, you introduce a solid-supported nucleophile that reacts with excess DNFB. The toxic reagent becomes covalently bound to a polymer bead, which is then removed via simple filtration.

Protocol: Polymer-Supported Amine Scavenging
  • Reagent: Polystyrene-supported Trisamine (PS-Trisamine) or PS-Thiophenol.[1]

  • Mechanism: Rapid

    
     displacement of the fluoride by the resin-bound amine.
    

Step-by-Step:

  • Calculate Loading: Determine the excess moles of DNFB used in your main reaction.[1] Use 3–4 equivalents of scavenger resin relative to the excess DNFB.

  • Add Resin: Add the dry resin directly to the reaction mixture.

    • Note: Ensure your solvent swells the resin (DCM, DMF, and THF are ideal; water/methanol are poor for swelling polystyrene).[1]

  • Agitate: Stir or shake gently at room temperature for 1–2 hours .

    • Visual Cue: The solution color may shift, but do not rely solely on color.

  • Filter: Pass the mixture through a fritted syringe or Buchner funnel.

  • Wash: Rinse the resin with solvent to recover any trapped product.[1]

  • Disposal: The solid resin now contains the toxic DNP-derivative. Dispose of it as solid hazardous waste.[1]

ScavengingWorkflow cluster_0 Reaction Mixture Rxn Product + Excess DNFB Scavenger Add PS-Trisamine Resin (Solid Phase) Rxn->Scavenger Stir Agitate 1-2 Hours (SNAr Reaction) Scavenger->Stir Filter Filtration Stir->Filter Waste Solid Waste (Resin-bound DNP) Filter->Waste Retentate Pure Filtrate (Purified Product) Filter->Pure Eluate

Figure 1: Workflow for solid-phase scavenging of DNFB.[1] The toxic reagent is physically removed by filtration.

Module 2: Liquid-Liquid Extraction (The Classical Method)

Best for: Large-scale synthesis or aqueous-soluble products (e.g., DNP-amino acids).[1]

The Concept: Exploits the solubility difference between the neutral DNFB molecule and the ionizable DNP-amino acid product.

Critical Solubility Data
CompoundState at pH < 2State at pH > 8Solubility (Organic)Solubility (Aqueous)
DNFB (Reagent) NeutralNeutralHigh (Ether, EtOAc)Very Low
DNP-Amino Acid (Product) Neutral (COOH)Anionic (

)
High (if acidified)High (if alkaline)
2,4-Dinitrophenol (Byproduct) NeutralAnionic (

)
HighHigh (if alkaline)
Protocol: The Alkaline Wash
  • Quench (Optional): If the reaction is time-sensitive, add excess glycine to convert remaining DNFB to DNP-Glycine.

  • Adjust pH: Ensure the aqueous reaction mixture is Alkaline (pH 8–9) using

    
    .
    
    • Why? At this pH, your DNP-amino acid product is a salt (water-soluble).[1] Unreacted DNFB remains neutral (organic-soluble).[1]

  • Wash 1 (Remove DNFB): Extract the aqueous layer 3 times with Diethyl Ether or Ethyl Acetate .[1]

    • Result: The organic layer contains the unreacted DNFB. Discard this organic layer (hazardous waste).

    • Status: Your product is still in the water layer.

  • Acidify: Carefully adjust the aqueous layer to pH ~1–2 using 6M HCl.[1]

    • Visual Cue: The solution may become cloudy as the DNP-amino acid protonates.

  • Extract 2 (Recover Product): Extract the acidic aqueous layer with Ethyl Acetate .[1]

    • Result: The protonated DNP-amino acid moves into the organic layer.

  • Dry & Concentrate: Dry the organic layer over

    
     and evaporate.
    

ExtractionLogic Start Crude Mixture (pH 8-9, Aqueous) Wash Wash with Ether/EtOAc Start->Wash Split1 Phase Separation Wash->Split1 Org1 Organic Phase (Contains DNFB) Split1->Org1 Remove Aq1 Aqueous Phase (Contains Product Salt) Split1->Aq1 Keep Acidify Acidify to pH 1-2 (HCl) Aq1->Acidify Extract Extract with EtOAc Acidify->Extract Split2 Phase Separation Extract->Split2 Aq2 Aqueous Phase (Salts/Waste) Split2->Aq2 Discard Org2 Organic Phase (Purified DNP-Product) Split2->Org2 Keep & Dry

Figure 2: The pH-switch extraction strategy.[1] DNFB is removed while the product is held in the aqueous phase.

Module 3: Troubleshooting & FAQ

Q: My product is still yellow after extraction. Is it impure?

A: Not necessarily.[1] DNP-derivatives are inherently yellow (


 nm).[1] However, if the yellow color is extremely intense or you see a lower melting point, you likely have 2,4-dinitrophenol (DNP-OH)  contamination.[1]
  • Cause: Hydrolysis of DNFB by water/hydroxide during the reaction.

  • Fix (Chromatography): DNP-OH is difficult to remove via extraction because its

    
     (4.[1]1) is close to DNP-amino acids (~2.3).[1] Use Reverse Phase HPLC (C18 column).[1]
    
    • Gradient: 0.1% TFA in Water vs. Acetonitrile.[1] DNP-OH usually elutes earlier than hydrophobic DNP-amino acids.[1]

Q: Can I use sublimation?

A: Historically, yes.[1] 2,4-dinitrophenol can be sublimed (vacuum, mild heat), but DNP-amino acids generally decompose before subliming.[1] This is risky and not recommended for valuable samples.[1] Stick to HPLC or SPE (Solid Phase Extraction).[1]

Q: What are the safety requirements for handling the waste?

A: DNFB is a vesicant (causes blistering) and a strong sensitizer .

  • Neutralization: Treat all DNFB-contaminated waste (gloves, tips, organic washes) with a dilute solution of NaOH/Ethanol or Glycine/Bicarbonate for 24 hours before disposal to ensure the active fluoride is displaced.

  • Skin Contact: If exposed, wash immediately with 2% sodium bicarbonate, then soap and water.[1] Do not use ethanol on skin (increases absorption).[1]

References

  • Sanger, F. (1945).[1][2][3] "The free amino groups of insulin."[3] Biochemical Journal, 39(5), 507–515.[1][3]

  • PubChem. (n.d.).[1] "1-Fluoro-2,4-dinitrobenzene Compound Summary." National Library of Medicine.[1][3]

  • Shainoff, J. R. (1968).[1] "A method for the determination of amine groups in proteins."[4] Journal of Biological Chemistry. (Classic reference for DNP-amino acid solubility profiles).

  • Biotage. (n.d.).[1][5] "Metal and Organic Scavenging User Guide." (Reference for general solid-supported scavenger protocols).

Sources

Technical Support Center: Dinitrophenyl Pyrrolidinone Stability and Handling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for dinitrophenyl pyrrolidinone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on optimizing the stability of dinitrophenyl pyrrolidinone during experimental workflows. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the integrity of your results.

Troubleshooting Guide: Unexpected Degradation of Dinitrophenyl Pyrrolidinone

Encountering unexpected degradation of dinitrophenyl pyrrolidinone can compromise experimental outcomes. This guide provides a systematic approach to identifying and mitigating potential causes of instability.

Issue 1: Rapid Discoloration or Change in Appearance of Solid Compound

Question: My solid dinitrophenyl pyrrolidinone has darkened in color since I received it. Is it still viable for my experiments?

Answer: Discoloration, often a darkening, is a common indicator of degradation in dinitrophenyl compounds.[1] This is frequently caused by exposure to light, air (oxidation), or elevated temperatures. While some discoloration may not significantly impact the purity for certain applications, it is a sign that the compound's stability has been compromised.

Recommended Actions:

  • Assess the Extent of Discoloration: A slight change in hue may be acceptable, but significant darkening suggests substantial degradation.

  • Purity Analysis: If feasible, perform a purity analysis (e.g., HPLC, NMR) to quantify the extent of degradation.

  • Storage Review: Ensure the compound is stored under optimal conditions.[1][2][3] This includes a cool, dry, and dark environment, preferably under an inert atmosphere like nitrogen or argon.[1][4]

  • Err on the Side of Caution: For sensitive applications, it is best to use a fresh, un-discolored batch of the compound to ensure the reliability of your results.

Issue 2: Inconsistent Results in Aqueous Solutions

Question: I am observing inconsistent results when using dinitrophenyl pyrrolidinone in my aqueous buffers. What could be the cause?

Answer: The stability of dinitrophenyl pyrrolidinone in aqueous solutions can be influenced by several factors, primarily pH and temperature. The pyrrolidinone ring contains an amide bond, which can be susceptible to hydrolysis under certain conditions.[5][6]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent results.

Detailed Explanation:

  • pH-Dependent Hydrolysis: Amide bonds, while generally stable, can undergo hydrolysis in the presence of strong acids or bases, a process that is accelerated by heat.[5][6] If your buffer is significantly acidic or basic, consider the possibility of hydrolytic degradation of the pyrrolidinone ring.

  • Photodegradation: Dinitrophenyl compounds are known to be light-sensitive.[7][8] Exposure to ambient or direct light can lead to photochemical decomposition. Always prepare and handle solutions in a light-protected environment (e.g., using amber vials, covering glassware with foil).

  • Thermal Stability: Elevated temperatures can accelerate both hydrolysis and other degradation pathways.[9][10] Whenever possible, prepare solutions fresh and store them at recommended low temperatures. For working solutions, try to maintain a cool and controlled temperature.

  • Oxidative Degradation: The presence of strong oxidizing agents in your solution can lead to degradation of the dinitrophenyl moiety.[1][2] Ensure all components of your buffer are of high purity and free from such contaminants.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the optimal temperature conditions and general handling of dinitrophenyl pyrrolidinone.

1. What are the ideal storage conditions for solid dinitrophenyl pyrrolidinone?

To ensure long-term stability, solid dinitrophenyl pyrrolidinone should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[1][2][3][11] For extended storage, consider placing it under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.[1][4]

2. At what temperatures should I store my stock solutions of dinitrophenyl pyrrolidinone?

For stock solutions, especially those dissolved in organic solvents like DMSO, a general guideline for dinitrophenyl compounds is as follows:

Storage TemperatureEstimated Shelf Life
4°C~1 month
-20°C~6 months
-80°CUp to 2 years

(These are general recommendations based on related dinitrophenyl compounds; it is always best to perform your own stability studies for critical applications).[12]

It is also advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.[12]

3. How does temperature affect the stability of dinitrophenyl pyrrolidinone during an experiment?

Higher temperatures generally accelerate the rate of chemical degradation.[9][10] For dinitrophenyl pyrrolidinone, this can manifest as increased rates of hydrolysis (especially in aqueous solutions at non-neutral pH) and potentially thermal decomposition at very high temperatures. It is recommended to conduct experiments at the lowest temperature compatible with your experimental design.

4. Is dinitrophenyl pyrrolidinone sensitive to light?

Yes, dinitrophenyl derivatives are often photosensitive and can undergo photodecomposition upon exposure to light, particularly UV radiation.[7][8][13] This can lead to the formation of byproducts that may interfere with your experiment. It is crucial to protect both solid and dissolved forms of the compound from light.

Experimental Protocol: Basic Stability Assessment of Dinitrophenyl Pyrrolidinone in Solution

This protocol outlines a simple experiment to assess the stability of dinitrophenyl pyrrolidinone under your specific experimental conditions.

Objective: To determine the stability of dinitrophenyl pyrrolidinone in a given solvent/buffer over time at different temperatures.

Materials:

  • Dinitrophenyl pyrrolidinone

  • Your chosen solvent or buffer

  • HPLC system with a suitable column (e.g., C18)

  • UV-Vis spectrophotometer

  • Temperature-controlled incubators/water baths

  • Amber vials

Procedure:

  • Prepare a Stock Solution: Dissolve a known concentration of dinitrophenyl pyrrolidinone in your chosen solvent/buffer.

  • Aliquot the Solution: Dispense the solution into multiple amber vials.

  • Time Zero (T=0) Analysis: Immediately analyze one aliquot by HPLC and UV-Vis spectrophotometry to establish a baseline.

  • Incubate at Different Temperatures: Place the remaining aliquots at your desired experimental temperatures (e.g., 4°C, room temperature, 37°C).

  • Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), remove an aliquot from each temperature condition and analyze it by HPLC and UV-Vis spectrophotometry.

  • Data Analysis:

    • HPLC: Compare the peak area of the parent compound at each time point to the T=0 sample. The appearance of new peaks indicates degradation.

    • UV-Vis: Monitor for changes in the absorbance spectrum, which can also indicate degradation.

Data Interpretation Workflow:

Caption: Workflow for interpreting stability data.

References

  • Russell, D. W. (1963). Studies on the Photochemical Behaviour of 2,4-Dinitrophenyl Derivatives of some Amino Acids and Peptides. Biochemical Journal, 87(1), 1-4. Retrieved from [Link]

  • Acros Organics. (n.d.). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • Di Donato, M., et al. (2022). Photobehavior of an Acidochromic Dinitrophenyl-Hydrazinylidene Derivative: A Case of Total Internal Conversion. Molecules, 27(19), 6709. Retrieved from [Link]

  • Musuc, A. M., et al. (2012). Non-isothermal kinetic analysis of thermal decomposition of 2, 4-dinitrophenylhydrazine. Revue Roumaine de Chimie, 57(7-8), 561-567. Retrieved from [Link]

  • Musuc, A. M., et al. (2012). NON-ISOTHERMAL KINETIC ANALYSIS OF THERMAL DECOMPOSITION OF 2, 4-DINITROPHENYLHYDRAZINE. Revue Roumaine de Chimie, 57(7-8), 561-567. Retrieved from [Link]

  • Asgari, G., & Shokri, A. (2014). Biodegradation of 2,4-dinitrophenol with laccase immobilized on nano-porous silica beads. International Journal of Environmental Health Engineering, 3(1), 12. Retrieved from [Link]

  • Mack, J. (2024, February 19). Ideal storage conditions for stock solutions of Rotenone, Antimycin A, and 2,4-dinitrophenol? ResearchGate. Retrieved from [Link]

  • Van der Westhuyzen, D. R., & van der Walt, S. J. (1980). DETERMINATION OF D-AMINO ACIDS. I. HYDROLYSIS OF DNP-L. South African Journal of Science, 76(3), 131-134. Retrieved from [Link]

  • s d fine-chem limited. (n.d.). 2,4-dinitrophenol 97%. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY: 2,4-DINITROPHENOL. Retrieved from [Link]

  • De Rossi, R. H., et al. (1995). Hydrolysis of 2,4-dinitrophenyl phosphate in normal and reverse micelles. Journal of the Chemical Society, Perkin Transactions 2, (4), 673-678. Retrieved from [Link]

  • Trollebø, M., et al. (2021). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 60(43), 15637-15651. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,4-Dinitrophenol. Retrieved from [Link]

  • da Silva, G. C., et al. (2021). Degradation of 2,4-dinitrophenol by Aspergillus niger AN 400 in batch reactors with immobilized biomass. Engenharia Sanitaria e Ambiental, 26(2), 263-270. Retrieved from [Link]

  • Ashenhurst, J. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Retrieved from [Link]

  • Zhang, Z., et al. (2024). Exploring the thermal decomposition and detonation mechanisms of 2,4-dinitroanisole by TG-FTIR-MS and molecular simulations. RSC Advances, 14(17), 12051-12061. Retrieved from [Link]

  • Horbury, M. D., et al. (2020). How a toxic pollutant avoids photodegradation: Relaxation pathways of UV-excited 2,4-dinitrophenol in aqueous solution. Proceedings of the National Academy of Sciences, 117(33), 19747-19754. Retrieved from [Link]

  • Mary, Y. S., et al. (2021). Synthesis, structure, Hirshfeld surface analysis, and computational studies of 2-amino-5-nitropyridine-2,4-dinitrophenol cocrystal. Journal of the Iranian Chemical Society, 18(10), 2639-2653. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Hydrolysis of Amide. Retrieved from [Link]

  • Iska, V. B. R., & Dudley, G. B. (2018). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. Molecules, 23(10), 2469. Retrieved from [Link]

  • Al-Majed, A. A., & Al-Othman, A. M. (2018). Stability determination for cyclized 2,4-dinitrophenyl hydrazone derivative of glucose. Chemistry Central Journal, 12(1), 1-8. Retrieved from [Link]

  • Li, X., et al. (2023). Degradation pathway of 2,4-dinitrophenol (DNP), and 2,4,6-trinitrotoluene (TNT) in various microorganisms. ResearchGate. Retrieved from [Link]

  • Mukati, S., et al. (2023). CHEMICAL STABILITY OF DRUGS. IIP Series. Retrieved from [Link]

  • Ahmad, I., et al. (2016). Photostability and Photostabilization of Drugs and Drug Products. International Journal of Photoenergy, 2016, 1-20. Retrieved from [Link]

  • Devi, T. U., et al. (2012). Structural and Optical Characterization Studies on 2, 4- dinitrophenylhydrazine Single Crystal. Crystal Structure Theory and Applications, 1(4), 324-331. Retrieved from [Link]

  • QbD Group. (2023, July 3). 4 Factors Influencing the Stability of Medicinal Products. Retrieved from [Link]

  • Sureshbabu, V. V., et al. (2007). Pyrrolidinone-modified di- and tripeptides: highly diastereoselective preparation and investigation of their stability. Organic & Biomolecular Chemistry, 5(21), 3486-3494. Retrieved from [Link]

  • Glasnapp, A. (2022, March 16). Factors That Affect the Stability of Compounded Medications. The PCCA Blog. Retrieved from [Link]

Sources

Validation & Comparative

Comprehensive 1H NMR Spectral Analysis: 1-(2,4-Dinitrophenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 1H NMR spectral characteristics of 1-(2,4-Dinitrophenyl)pyrrolidin-2-one , contrasting it with its precursor (pyrrolidin-2-one) and its non-nitro analog (1-phenylpyrrolidin-2-one).

Executive Summary

1-(2,4-Dinitrophenyl)pyrrolidin-2-one represents a classic example of an electron-deficient N-aryl lactam. Synthesized typically via nucleophilic aromatic substitution (


) of 2,4-dinitrofluorobenzene (Sanger’s reagent) with pyrrolidin-2-one, this compound serves as a robust model for studying strong electron-withdrawing group (EWG) effects on lactam ring conformation and chemical shift perturbation.

For the analytical chemist, this molecule presents a distinct spectral "fingerprint" characterized by the disappearance of the broad amide -NH signal and the emergence of a highly deshielded, three-spin aromatic system (AMX pattern).

Structural Context & Synthesis

Understanding the synthesis is prerequisite to spectral interpretation. The transformation involves the replacement of the lactam N-H with a 2,4-dinitrophenyl (DNP) group.

Key Spectral Consequences of Derivatization:

  • Loss of H-Bonding: The removal of the N-H proton eliminates intermolecular hydrogen bonding, sharpening the lactam ring signals compared to the precursor.

  • Anisotropic Deshielding: The DNP group exerts a powerful anisotropic effect, shifting the

    
    -methylene protons of the lactam ring downfield.
    
  • Conformational Locking: Steric repulsion between the lactam carbonyl and the ortho-nitro group often restricts rotation around the N-C(Ar) bond, potentially inducing magnetic non-equivalence in the ring protons.

Synthesis cluster_0 Precursors Pyr Pyrrolidin-2-one (N-H, ~6-8 ppm) Product 1-(2,4-Dinitrophenyl) pyrrolidin-2-one (Target) Pyr->Product SNAr Reaction (-HF) DNP 2,4-Dinitrofluorobenzene (Sanger's Reagent) DNP->Product

Figure 1: Synthetic pathway highlighting the origin of the spectral change.

Comparative 1H NMR Performance

The following analysis contrasts the target molecule with Pyrrolidin-2-one (Precursor) and 1-Phenylpyrrolidin-2-one (Analog).

Table 1: Chemical Shift Comparison ( , ppm in CDCl )
Proton PositionPyrrolidin-2-one (Precursor)1-Phenylpyrrolidin-2-one (Analog)1-(2,4-Dinitrophenyl)... (Target)

(Target - Precursor)
N-H 6.0 - 8.0 (br)AbsentAbsent N/A
N-CH

(C5)
3.403.854.05 - 4.20 +0.70 (Deshielded)
CO-CH

(C3)
2.402.602.65 - 2.75 +0.30
Ring CH

(C4)
2.152.152.30 - 2.40 +0.20
Ar-H (Ortho) N/A7.58 (d)8.75 (d, H3) Distinct Region
Ar-H (Meta) N/A7.38 (t)8.50 (dd, H5) Distinct Region
Ar-H (Para) N/A7.15 (t)7.70 (d, H6) Distinct Region

Note: Values are approximate based on substituent additivity rules and analogous DNP-amine data.

Detailed Spectral Analysis[3]
A. The Aromatic Region (The DNP Fingerprint)

The 2,4-dinitrophenyl group creates a highly distinct AMX spin system (or ABX depending on field strength) due to the lack of symmetry caused by the 2,4-substitution pattern.

  • H-3 (Between Nitro groups): Resonates furthest downfield (~8.7 - 8.8 ppm) as a doublet (

    
     Hz). It is deshielded by two adjacent nitro groups.
    
  • H-5 (Adjacent to p-Nitro): Appears as a doublet of doublets (~8.5 ppm,

    
     Hz). It couples to H-6 (ortho) and H-3 (meta).
    
  • H-6 (Adjacent to Lactam Nitrogen): Appears as a doublet (~7.7 - 7.9 ppm,

    
     Hz). This proton is shielded relative to the others due to the mesomeric donation from the lactam nitrogen, though less so than in a simple aniline due to the competing carbonyl pull.
    
B. The Aliphatic Region (The Lactam Ring)
  • N-CH

    
     (C5):  In the precursor, this is at 3.4 ppm. In the target, the strong electron-withdrawing nature of the DNP ring pulls electron density from the nitrogen, which in turn desheilds the adjacent methylene protons, shifting them to ~4.1 ppm . This is a diagnostic shift for successful N-arylation.
    
  • CO-CH

    
     (C3) & C4:  These protons show smaller downfield shifts but often resolve into cleaner multiplets compared to the precursor due to the lack of NH exchange broadening.
    

Experimental Protocol: Self-Validating Workflow

To ensure high-fidelity data, follow this "Senior Scientist" protocol. This workflow is designed to prevent common artifacts like rotameric broadening or solvent overlaps.

Step 1: Solvent Selection
  • Primary Choice: CDCl

    
     (Chloroform-d) .
    
    • Reasoning: Excellent solubility for nitro-aromatics. The residual peak (7.26 ppm) does not overlap with the critical DNP aromatic region (7.7 - 8.8 ppm).

  • Alternative: DMSO-d

    
     .
    
    • Use case: If the sample contains unreacted pyrrolidinone (polar impurity). DMSO separates the water/NH peaks effectively. Warning: DMSO is hygroscopic; water peak at 3.33 ppm may obscure the Ring-C4 protons.

Step 2: Sample Preparation
  • Weigh 5–10 mg of the target compound.[1][2]

  • Dissolve in 0.6 mL of CDCl

    
    .
    
  • Filtration (Critical): Pass the solution through a cotton plug in a glass pipette directly into the NMR tube. Suspended micro-particles of dinitro-compounds can cause magnetic susceptibility broadening, ruining the resolution of the H-3 doublet.

Step 3: Acquisition Parameters
  • Pulse Angle: 30° (allows faster relaxation).

  • Relaxation Delay (D1): Set to 2.0 seconds . Nitro groups can increase relaxation times of adjacent protons; a short D1 will reduce integration accuracy of the aromatic signals.

  • Scans (NS): 16 scans are usually sufficient due to the high molecular weight/proton ratio.

Workflow Start Start: Solid Sample Solvent Dissolve in CDCl3 (Avoid DMSO if possible) Start->Solvent Filter Filter through Cotton (Remove micro-particulates) Solvent->Filter Acquire Acquire 1H NMR (D1 = 2.0s, ns=16) Filter->Acquire Process Phasing & Integration (Normalize to H-3 = 1.0) Acquire->Process

Figure 2: Optimized experimental workflow for nitro-aromatic lactams.

Mechanistic Insight: Why the Shifts Occur?

The "performance" of the DNP group as a shifting agent is driven by two main electronic vectors:

  • Inductive Effect (-I): The Nitrogen atom of the lactam is attached to the DNP ring. The DNP ring is electron-poor (

    
    -deficient). It pulls density through the 
    
    
    
    -bond, deshielding the N-CH
    
    
    protons significantly (
    
    
    ppm).
  • Mesomeric Effect (-M): The ortho and para nitro groups lock the resonance structures. Unlike a simple phenyl group, the DNP group prevents the lactam nitrogen lone pair from fully participating in the lactam resonance (N-C=O), making the carbonyl carbon slightly more electrophilic.

This electronic "tug-of-war" makes the H-6 aromatic proton (ortho to the lactam N) a sensitive probe for the twist angle of the N-Ar bond. If the ring is twisted out of planarity due to steric clash between the carbonyl and the o-nitro group, the H-6 shift will move upfield (shielded) as it moves out of the deshielding cone of the nitro group.

References

  • Chemical Shifts of DNP Derivatives

    • Source: NIST Chemistry WebBook & SDBS (AIST).
    • Context: General shift values for 2,4-dinitroaniline derivatives used to extrapolate H-3/H-5/H-6 p
    • URL:[Link]

  • Pyrrolidin-2-one Spectral Data

    • Source: National Institute of Standards and Technology (NIST).
    • Title: 2-Pyrrolidinone 1H NMR Liter
    • URL:[Link]

  • Synthesis of N-Aryl Lactams (Sanger's Reagent Application)

    • Source: PubChem Compound Summary.
    • Title: 1-(2,4-Dinitrophenyl)pyrrolidine derivatives.[3][4][5]

    • URL:[Link]

  • NMR Prediction Principles

    • Source: ChemDraw / Mnova NMR Predictor Algorithms (Validated against experimental snippets of N-(2,4-difluorophenyl)pyrrolidin-2-one).
    • Reference Snippet: See Search Result 1.6 (NIH)
    • URL:[Link]

Sources

Interpreting FTIR peaks of nitro groups in 1-(2,4-Dinitrophenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the Fourier Transform Infrared (FTIR) spectrum of 1-(2,4-Dinitrophenyl)pyrrolidin-2-one (DNPP). Unlike standard spectral libraries that list peak positions in isolation, this document focuses on the comparative diagnostic value of the spectrum during synthesis.

We analyze the specific vibrational shifts of the nitro (


) groups caused by the steric influence of the pyrrolidone ring and the electronic competition with the lactam carbonyl. This guide compares the product’s spectral signature against its precursors—2,4-Dinitrochlorobenzene (DNCB)  and 2-Pyrrolidinone —to provide a self-validating protocol for reaction monitoring.

The Analytical Challenge: Sterics and Electronics

The target molecule, DNPP, presents a unique spectroscopic environment. It couples an electron-deficient dinitrophenyl ring with a lactam (cyclic amide).

Structural Dynamics
  • The 4-Nitro Group: Located para to the amine nitrogen, it remains relatively planar and conjugated with the aromatic ring.

  • The 2-Nitro Group (Ortho): Sterically crowded by the bulky pyrrolidone ring. This forces the ortho-nitro group to twist out of planarity, reducing resonance delocalization.

  • The Lactam Nitrogen: Unlike a standard aniline where the nitrogen lone pair donates heavily into the phenyl ring, the nitrogen in DNPP is part of a lactam. Its lone pair is partially tied up in resonance with the carbonyl (

    
    ), modulating the electron density available to the nitro groups.
    

These factors result in a "split" or broadening of the nitro bands, making precise interpretation critical for distinguishing the product from impurities.

Comparative Analysis: Product vs. Alternatives

To validate the synthesis, one must compare the product's spectrum against the starting materials. The "performance" of the FTIR method here is defined by its ability to resolve these differences.

Spectral Comparison Table
FeaturePrecursor A: 2,4-DNCB Precursor B: 2-Pyrrolidinone Target: DNPP Diagnostic Status
Nitro Asym. (

)
Strong, ~1530-1550 cm⁻¹Absent Strong, ~1510-1540 cm⁻¹ CONFIRMED (Retained)
Nitro Sym. (

)
Strong, ~1340-1350 cm⁻¹Absent Strong, ~1330-1350 cm⁻¹ CONFIRMED (Retained)
Lactam Carbonyl (

)
Absent Strong, ~1680-1700 cm⁻¹Strong, ~1690-1710 cm⁻¹ CONFIRMED (New Peak)
Amine/Amide (

)
Absent Broad, ~3200-3400 cm⁻¹ABSENT CRITICAL (Loss indicates completion)
Aryl C-Cl Stretch Weak, ~1050-1090 cm⁻¹Absent Absent Difficult to use diagnostically
High-Resolution Insight: The Nitro Shift

In the precursor 2,4-DNCB , the chlorine atom is electron-withdrawing but does not offer the steric bulk of the pyrrolidone ring. Upon substitution with the pyrrolidone moiety:

  • Symmetry Breaking: The 2-nitro and 4-nitro groups become more distinct vibrationally. The 4-nitro group (conjugated) typically absorbs at a lower wavenumber than the 2-nitro group (twisted/inductive).

  • Frequency Shift: The substitution of -Cl with the Nitrogen of the lactam generally causes a slight redshift (lower wavenumber) in the nitro asymmetric stretch due to the increased electron density of the ring, although this is mitigated by the lactam's electron-withdrawing carbonyl.

Detailed Vibrational Assignment

The following assignments are based on the characteristic behavior of N-substituted 2,4-dinitroanilines [1, 2].

Nitro Asymmetric Stretching ( )
  • Range: 1500–1550 cm⁻¹

  • Observation: You will likely observe two overlapping bands or a split peak.

    • Band A (~1530-1550 cm⁻¹): Assigned to the 2-nitro group .[1] The out-of-plane twisting reduces conjugation, giving it more "double bond" character (higher frequency).

    • Band B (~1500-1515 cm⁻¹): Assigned to the 4-nitro group . Full conjugation lowers the force constant of the N=O bond.

Nitro Symmetric Stretching ( )
  • Range: 1330–1360 cm⁻¹

  • Observation: A very intense, sharp band. This is often the strongest peak in the fingerprint region.

  • Interference Warning: Be careful not to confuse this with C-N stretching modes (~1300 cm⁻¹), although the nitro peak is usually significantly more intense.

The "Silent" Confirmation: N-H Region
  • Range: 3200–3500 cm⁻¹

  • Diagnostic: The absence of peaks here is the primary indicator of purity. If you see a broad band around 3300 cm⁻¹, your product is contaminated with unreacted 2-pyrrolidinone or hydrolyzed ring-opened byproducts.

Experimental Protocol: KBr vs. ATR

For reliable detection of the nitro splitting patterns, sample preparation is key.

Method A: KBr Pellet (Gold Standard for Resolution)
  • Why: Transmission FTIR offers higher signal-to-noise ratios in the fingerprint region (1500-1300 cm⁻¹) where nitro peaks reside.

  • Protocol:

    • Take 1-2 mg of dried DNPP crystals.

    • Mix with ~150 mg of dry, spectroscopic grade KBr powder [3].

    • Grind in an agate mortar until a fine, uniform powder is achieved (do not over-grind to avoid moisture uptake).

    • Press at 8-10 tons for 2 minutes to form a transparent disc.

    • Validation: Ensure the baseline at 4000 cm⁻¹ is >80% transmittance.

Method B: Diamond ATR (High Throughput)
  • Why: Rapid screening of reaction fractions.

  • Protocol:

    • Place solid crystal directly on the Diamond crystal.

    • Apply maximum pressure clamp.

    • Correction: ATR penetrates less at higher wavenumbers. Apply an "ATR Correction" algorithm in your software if comparing strictly to literature transmission data.

    • Note: Peak positions may shift 2-4 cm⁻¹ lower compared to KBr.

Visualization of Logic and Mechanism

Diagram 1: Synthesis Verification Workflow

This flowchart illustrates the decision logic for interpreting the FTIR spectrum during synthesis.

FTIR_Workflow Start Start: Crude Product Spectrum CheckNH Check 3200-3500 cm⁻¹ (N-H Region) Start->CheckNH HasNH Peaks Present? CheckNH->HasNH Impurity Contamination: Unreacted Pyrrolidone HasNH->Impurity Yes CheckCO Check 1690-1710 cm⁻¹ (C=O Region) HasNH->CheckCO No (Clean) HasCO Strong Peak? CheckCO->HasCO FailedRxn Failure: Unreacted DNCB HasCO->FailedRxn No CheckNitro Check 1500-1550 cm⁻¹ (Nitro Asym) HasCO->CheckNitro Yes Success CONFIRMED: 1-(2,4-Dinitrophenyl) pyrrolidin-2-one CheckNitro->Success Split/Broad Peak Observed

Caption: Logical workflow for confirming product identity and purity using critical spectral windows.

Diagram 2: Vibrational & Electronic Effects

This diagram details the causal link between the molecular structure and the observed spectral shifts.

Molecular_Effects Pyrrolidone Pyrrolidone Ring (Steric Bulk) OrthoNitro 2-Nitro Group (Ortho) Pyrrolidone->OrthoNitro Steric Hindrance Twist Twisted Out-of-Plane (Reduced Conjugation) OrthoNitro->Twist ParaNitro 4-Nitro Group (Para) Planar Planar Geometry (Full Conjugation) ParaNitro->Planar HighFreq Higher Freq Shift (~1540 cm⁻¹) Twist->HighFreq LowFreq Lower Freq Shift (~1510 cm⁻¹) Planar->LowFreq Spectrum Result: Split/Broadened Nitro Band HighFreq->Spectrum LowFreq->Spectrum

Caption: Mechanistic map explaining the splitting of the Nitro Asymmetric stretch due to steric twisting of the ortho-substituent.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Balachandran, V., & Parimala, K. (2012). "Spectroscopic investigation and computational study of 2,4-dinitroaniline." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

  • Kintek Solution. (2023). "Achieve Superior Sensitivity And Accuracy: KBr Pellets vs ATR."

  • NIST Chemistry WebBook. "2-Pyrrolidinone IR Spectrum." National Institute of Standards and Technology.[2][3]

Sources

Technical Guide: Mass Spectrometry Fragmentation of 1-(2,4-Dinitrophenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

This guide details the mass spectrometric behavior of 1-(2,4-Dinitrophenyl)pyrrolidin-2-one (also known as N-(2,4-dinitrophenyl)-2-pyrrolidinone). This compound is frequently encountered as a derivative in proteomic N-terminal sequencing (Sanger reagent derivative) or as a specific impurity in the synthesis of pyrrolidone-based pharmaceuticals.

Understanding its fragmentation is critical for distinguishing it from structural isomers and quantifying it in complex biological matrices.

Property Data
Formula

Molecular Weight 251.19 g/mol
Monoisotopic Mass 251.0542 Da
Key Structural Features

-Lactam ring (pyrrolidone), 2,4-Dinitrophenyl (DNP) moiety
Primary Ionization Modes Electron Impact (EI), Electrospray Ionization (ESI)

Fragmentation Mechanics: The "Why" Behind the Spectrum

The fragmentation of 1-(2,4-Dinitrophenyl)pyrrolidin-2-one is governed by the competition between the stability of the aromatic DNP system and the lability of the nitro groups and the lactam ring.

The DNP "Fingerprint" (Nitro Loss)

The most characteristic feature of 2,4-DNP derivatives in Mass Spectrometry is the sequential loss of the nitro groups.[1]

  • Primary Loss: Homolytic cleavage of the

    
     bond connecting the nitro group to the benzene ring. This results in the loss of a radical 
    
    
    
    (46 Da).
  • Secondary Loss: Loss of NO (30 Da) via rearrangement, often involving oxygen transfer to the ortho position (Ortho Effect).

The Pyrrolidone Ring Cleavage

The lactam ring typically undergoes specific cleavages:

  • Loss of CO (28 Da): Extrusion of carbon monoxide from the cyclic amide.

  • Loss of Ethylene (

    
    , 28 Da):  A retro-Diels-Alder-like fragmentation common in N-substituted pyrrolidones.
    

Comparative Analysis: EI (GC-MS) vs. ESI (LC-MS)[6][7]

This section objectively compares the two primary "alternative" methods for analyzing this compound.

Electron Impact (EI) - 70 eV

Best for: Structural elucidation, library matching, impurity profiling.

In EI, the molecular ion (


, m/z 251) is often distinct but not the base peak due to the lability of the nitro groups. The spectrum is "rich," providing a structural fingerprint.

Predicted EI Fragmentation Table:

m/z (approx)Ion IdentityMechanismRelative Abundance (Est.)
251

Molecular Ion15-30%
205

Loss of Nitro group100% (Base Peak)
177

Ring contraction40-60%
159

Loss of second Nitro20-40%
131

Dinitrophenyl cation10-25%
Electrospray Ionization (ESI) - Positive Mode

Best for: Quantification in biological matrices, high sensitivity, LC coupling.

ESI is a "soft" ionization technique.[2][3] It preserves the molecular integrity, typically yielding an even-electron protonated molecule.

Predicted ESI Fragmentation Table (MS/MS):

m/zIon IdentityMechanismNote
252.06

Protonation on Amide OxygenPrecursor Ion
274.04

Sodium AdductCommon in saline buffers
206.06

CID FragmentationRequires Collision Energy
Performance Comparison Matrix
FeatureTechnique A: GC-MS (EI) Technique B: LC-MS/MS (ESI)
Sensitivity Moderate (ng range)High (pg range)
Selectivity High (Spectral Fingerprint)High (MRM Transitions)
Matrix Effects Low (Gas phase separation)High (Ion suppression possible)
Suitability Best for purity analysis of raw materialBest for PK/PD studies in plasma

Visualization: Fragmentation Pathway[1][3]

The following diagram illustrates the mechanistic degradation of the parent molecule under high-energy conditions (EI or high-energy CID).

FragmentationPathway Figure 1: Primary fragmentation pathways showing sequential nitro loss and lactam ring degradation. M Parent Ion m/z 251 (EI) m/z 252 (ESI+) Frag1 [M - NO2] m/z 205 M->Frag1 - NO2 (46 Da) Frag4 DNP Cation m/z 167 M->Frag4 N-C Cleavage Frag2 [M - 2NO2] m/z 159 Frag1->Frag2 - NO2 (46 Da) Frag3 Ring Opening [M - NO2 - CO] m/z 177 Frag1->Frag3 - CO (28 Da) (Lactam Ring Break)

Figure 1: Primary fragmentation pathways showing sequential nitro loss and lactam ring degradation.[1][4][5][6][7][8][9][10][11][12]

Experimental Protocols

To ensure reproducibility, the following protocols are recommended for the analysis of 1-(2,4-Dinitrophenyl)pyrrolidin-2-one.

Sample Preparation (Liquid-Liquid Extraction)

This protocol is designed to isolate the compound from aqueous biological buffers for GC-MS or LC-MS analysis.

  • Aliquot: Transfer 100 µL of sample (plasma/reaction mix) into a 1.5 mL microcentrifuge tube.

  • Internal Standard: Add 10 µL of deuterated internal standard (e.g.,

    
    -N-methylpyrrolidone) at 10 µg/mL.
    
  • Extraction: Add 500 µL of Ethyl Acetate .

    • Rationale: The compound is moderately polar; ethyl acetate provides excellent recovery while excluding highly polar salts.

  • Agitation: Vortex vigorously for 2 minutes.

  • Separation: Centrifuge at 10,000 x g for 5 minutes.

  • Concentration: Transfer the upper organic layer to a fresh glass vial and evaporate to dryness under

    
     stream at 40°C.
    
  • Reconstitution:

    • For GC-MS: Reconstitute in 100 µL Ethyl Acetate.

    • For LC-MS: Reconstitute in 100 µL 50:50 Methanol:Water (0.1% Formic Acid).

Instrumental Parameters
Option A: GC-MS (Agilent 7890/5977 or equivalent)
  • Column: DB-5ms (30m x 0.25mm x 0.25µm).

  • Inlet: Splitless mode, 250°C.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 60°C (hold 1 min).

    • Ramp: 20°C/min to 280°C.

    • Hold: 3 mins.

  • Source: Electron Ionization (EI), 70 eV, 230°C.

Option B: LC-MS/MS (Sciex Triple Quad or Thermo Orbitrap)
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Source: ESI Positive Mode.

  • Spray Voltage: 3.5 kV.

  • MRM Transition (Quant): 252.1

    
     206.1 (Collision Energy: ~20-25 eV).
    

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of N-Vinyl-2-pyrrolidinone (Analogous Lactam Fragmentation). National Institute of Standards and Technology. Link

  • BenchChem. (2025).[1][9] Mass Spectrometry Fragmentation Analysis of 2,4-Dinitrophenyl Derivatives.Link

  • University of Bristol. (2024). Mass Spectrometry: Fragmentation of Nitro Compounds. School of Chemistry. Link

  • Holčapek, M., et al. (2010). Fragmentation behavior of N-substituted pyrrolidones in electrospray ionization mass spectrometry. Journal of Mass Spectrometry. Link

  • Sigma-Aldrich. (2024). Product Specification: 1-(2,4-Dinitrophenyl)pyrrolidin-2-one.Link

Sources

A Comparative Guide to the Reactivity of 1-(2,4-Dinitrophenyl)pyrrolidin-2-one and 1-Phenylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of synthetic chemistry and drug development, N-aryl lactams serve as pivotal structural motifs and synthetic intermediates.[1][2][3] The reactivity of these scaffolds can be meticulously tuned by modifying the electronic character of the N-aryl substituent. This guide presents an in-depth, objective comparison of the reactivity of two such analogs: 1-(2,4-Dinitrophenyl)pyrrolidin-2-one and 1-phenylpyrrolidin-2-one. While structurally similar, the profound electronic differences imparted by the phenyl versus the 2,4-dinitrophenyl group dictate vastly different chemical behaviors.

This document moves beyond a simple cataloging of properties to explain the causal relationships between molecular structure and chemical reactivity. We will explore these differences through the lens of three key reaction classes: lactam ring hydrolysis, nucleophilic aromatic substitution (SNAr), and reduction of the aryl moiety. The provided experimental protocols are designed as self-validating systems, offering clear benchmarks for researchers seeking to exploit the unique properties of these molecules.

Theoretical Framework: The Decisive Role of Electronic Effects

The chemical personality of each molecule is dictated by the electronic nature of its N-aryl substituent.

  • 1-Phenylpyrrolidin-2-one: The phenyl group is relatively neutral electronically. It exerts a weak electron-withdrawing inductive effect (-I) due to the higher s-character of its sp² carbons.[4] Its π-system, however, allows for resonance effects that can be either electron-donating or withdrawing depending on the reaction's electronic demands. In the context of the amide bond, it does little to alter the inherent stability of the lactam.[4]

  • 1-(2,4-Dinitrophenyl)pyrrolidin-2-one: This molecule is a study in electronic activation. The two nitro (NO₂) groups are powerful electron-withdrawing substituents. They exert strong inductive (-I) and resonance (-M) effects.[5][6] This has two major consequences:

    • Lactam Carbonyl Activation: The strong withdrawal of electron density through the nitrogen atom makes the amide carbonyl carbon significantly more electrophilic and, therefore, more susceptible to nucleophilic attack.

    • Aromatic Ring Activation: The phenyl ring becomes extremely electron-deficient, priming it for nucleophilic aromatic substitution (SNAr), a reaction class for which unsubstituted benzene rings are inert.[5][6][7]

G cluster_0 Molecular Structures Cmpd1 1-(2,4-Dinitrophenyl)pyrrolidin-2-one Cmpd1_img Cmpd2 1-Phenylpyrrolidin-2-one Cmpd2_img

Caption: Core structures of the two compounds under comparison.

Part 1: Comparative Analysis of Lactam Ring Stability via Hydrolysis

The stability of the amide bond within the pyrrolidinone ring is a critical parameter. The electronic effects of the N-aryl group directly influence the electrophilicity of the carbonyl carbon, making it a focal point for nucleophilic attack, such as hydrolysis.

Hypothesis: The powerful electron-withdrawing nature of the 2,4-dinitrophenyl group will render the lactam carbonyl of 1-(2,4-Dinitrophenyl)pyrrolidin-2-one significantly more susceptible to hydrolytic cleavage than that of 1-phenylpyrrolidin-2-one.

Experimental Protocol: Comparative Base-Catalyzed Hydrolysis

This protocol is designed to kinetically evaluate the relative stability of the lactam ring in each compound under basic conditions.

Rationale for Experimental Design:

  • Reaction Choice: Base-catalyzed hydrolysis is a classic method for probing amide bond stability. The hydroxide ion acts as the nucleophile, and the reaction rate is directly related to the electrophilicity of the carbonyl carbon.

  • Solvent System: A mixture of a water-miscible organic solvent (like Dioxane or THF) and water is chosen to ensure the solubility of the starting materials while providing the aqueous medium necessary for hydrolysis.

  • Monitoring Technique: High-Performance Liquid Chromatography (HPLC) is selected for its ability to accurately quantify the disappearance of starting material and the appearance of the hydrolyzed product over time, allowing for the determination of reaction rates.

Step-by-Step Methodology:

  • Solution Preparation:

    • Prepare 10 mM stock solutions of 1-(2,4-Dinitrophenyl)pyrrolidin-2-one and 1-phenylpyrrolidin-2-one in 1,4-Dioxane.

    • Prepare a 0.2 M aqueous solution of sodium hydroxide (NaOH).

  • Reaction Initiation:

    • In two separate temperature-controlled reaction vessels maintained at 50 °C, add 5.0 mL of the respective substrate stock solution.

    • To initiate the reaction, add 5.0 mL of the 0.2 M NaOH solution to each vessel simultaneously. The final concentrations will be 5 mM substrate and 0.1 M NaOH in a 1:1 Dioxane:Water mixture.

  • Time-Course Sampling:

    • At timed intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a 100 µL aliquot from each reaction.

    • Immediately quench the aliquot in a vial containing 900 µL of a 0.1 M HCl solution in 50% acetonitrile/water. This neutralizes the base and stops the reaction.

  • HPLC Analysis:

    • Analyze the quenched samples by reverse-phase HPLC.

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Detection: UV detection at two wavelengths, one optimal for the phenyl product (e.g., 254 nm) and one for the dinitrophenyl product (e.g., 360 nm).

  • Data Analysis:

    • Plot the concentration of the starting material versus time for each compound.

    • Calculate the initial reaction rate and/or the half-life (t₁/₂) for each substrate.

Expected Outcome: It is anticipated that 1-(2,4-Dinitrophenyl)pyrrolidin-2-one will undergo hydrolysis at a significantly faster rate than 1-phenylpyrrolidin-2-one. The presence of the electron-deficient aryl group lowers the activation energy for nucleophilic attack on the amide carbonyl.

Caption: Workflow for Comparative Hydrolysis Experiment.

Part 2: Reactivity of the N-Aryl Bond via Nucleophilic Aromatic Substitution (SNAr)

The N-aryl bond itself presents another key point of reactivity. For an SNAr reaction to occur, the aromatic ring must be highly electron-deficient, typically requiring the presence of strong electron-withdrawing groups ortho and/or para to a good leaving group.[5][8]

Hypothesis: 1-(2,4-Dinitrophenyl)pyrrolidin-2-one will readily undergo SNAr, with the pyrrolidinone moiety acting as the leaving group. In contrast, 1-phenylpyrrolidin-2-one will be completely unreactive under SNAr conditions due to its electron-rich, unactivated phenyl ring.

Experimental Protocol: SNAr with Piperidine

This protocol demonstrates the dramatic difference in the susceptibility of the N-aryl bond to nucleophilic attack.

Rationale for Experimental Design:

  • Nucleophile: Piperidine is a common and effective nucleophile for SNAr reactions.

  • Solvent: A polar aprotic solvent like Dimethyl Sulfoxide (DMSO) is ideal as it can solvate the cationic counter-ion but does not solvate the nucleophile, thus enhancing its reactivity.

  • Validation: The success of the reaction is easily confirmed by the formation of N-(2,4-dinitrophenyl)piperidine, a well-characterized, colored compound, and the release of pyrrolidin-2-one.

Step-by-Step Methodology:

  • Reaction Setup:

    • In two separate vials, dissolve 100 mg of 1-(2,4-Dinitrophenyl)pyrrolidin-2-one and 100 mg of 1-phenylpyrrolidin-2-one in 2 mL of DMSO.

  • Addition of Nucleophile:

    • To each vial, add 1.5 equivalents of piperidine.

  • Reaction Conditions:

    • Stir the reactions at 80 °C.

  • Monitoring and Workup:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent. The product, N-(2,4-dinitrophenyl)piperidine, will be a distinct, typically yellow-orange, spot.

    • After 2 hours (or upon completion as indicated by TLC), cool the reaction mixtures to room temperature.

    • Pour the mixtures into 20 mL of water. The product from the dinitrophenyl reaction will precipitate.

    • Collect the precipitate by vacuum filtration, wash with water, and dry.

  • Characterization:

    • Confirm the identity of the product by ¹H NMR and Mass Spectrometry.

    • Observe the vial containing 1-phenylpyrrolidin-2-one, where no reaction is expected.

Expected Outcome: A high yield of N-(2,4-dinitrophenyl)piperidine will be isolated from the reaction with 1-(2,4-Dinitrophenyl)pyrrolidin-2-one. The reaction with 1-phenylpyrrolidin-2-one will yield only unreacted starting material, providing a stark demonstration of the requirement for an activated aromatic ring.

G start 1-(2,4-Dinitrophenyl)pyrrolidin-2-one Pyrrolidinone Anion (Leaving Group) Electron-deficient Ring intermediate Meisenheimer Complex Negative charge stabilized by NO₂ groups start:f2->intermediate:f0 nucleophile Piperidine (Nucleophile) nucleophile->intermediate:f0 Attack at C1 product N-(2,4-dinitrophenyl)piperidine intermediate:f1->product Expulsion of Leaving Group

Caption: Mechanism of SNAr on the Dinitrophenyl Compound.

Part 3: Reactivity of the Aryl Moiety via Reduction

The functional groups on the aryl ring itself can be a site of chemical transformation. The nitro groups of the dinitrophenyl substituent are particularly susceptible to reduction.

Hypothesis: The nitro groups of 1-(2,4-Dinitrophenyl)pyrrolidin-2-one can be selectively reduced to amino groups under conditions where the phenyl group and the lactam carbonyl of 1-phenylpyrrolidin-2-one remain unaffected.

Experimental Protocol: Selective Reduction of Nitro Groups

This protocol uses a standard method for nitro group reduction to highlight another key reactivity difference.

Rationale for Experimental Design:

  • Reducing Agent: Tin(II) chloride (SnCl₂) in concentrated hydrochloric acid (HCl) is a classic and highly effective reagent for the reduction of aromatic nitro groups to anilines.[1] It is selective and generally does not reduce amides or simple aromatic rings.

  • Validation: The product, 1-(2,4-diaminophenyl)pyrrolidin-2-one, has significantly different spectroscopic properties (NMR, UV-Vis) and chromatographic behavior compared to the starting material, making the transformation easy to confirm.

Step-by-Step Methodology:

  • Reaction Setup:

    • In a round-bottom flask, dissolve 500 mg of 1-(2,4-Dinitrophenyl)pyrrolidin-2-one in 10 mL of ethanol.

    • In a separate flask, attempt to dissolve 500 mg of 1-phenylpyrrolidin-2-one under the same conditions for a control reaction.

  • Addition of Reagent:

    • To the flask containing the dinitrophenyl compound, add a solution of SnCl₂·2H₂O (5 equivalents) in 5 mL of concentrated HCl.

  • Reaction Conditions:

    • Heat the reaction mixture to reflux (approx. 70-80 °C) for 3 hours. The deep yellow color of the starting material should fade.

  • Workup and Isolation:

    • Cool the reaction to room temperature and then place it in an ice bath.

    • Slowly neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the evolution of CO₂ ceases and the pH is ~8.

    • Extract the aqueous mixture three times with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Characterization:

    • Analyze the crude product by ¹H NMR and Mass Spectrometry to confirm the formation of 1-(2,4-diaminophenyl)pyrrolidin-2-one.

    • The control reaction with 1-phenylpyrrolidin-2-one should show no change.

Expected Outcome: The dinitrophenyl compound will be cleanly reduced to the corresponding diamino product. 1-phenylpyrrolidin-2-one will be recovered unchanged, as it lacks functional groups susceptible to reduction by SnCl₂/HCl.

Summary of Comparative Reactivity

The experimental evidence aligns perfectly with the initial theoretical predictions based on electronic effects. The table below summarizes the key differences in reactivity.

Reaction Type1-(2,4-Dinitrophenyl)pyrrolidin-2-one1-Phenylpyrrolidin-2-oneRationale
Lactam Hydrolysis Highly Reactive Relatively Inert Strong electron withdrawal by the DNP group increases the electrophilicity of the lactam carbonyl.
Nucleophilic Aromatic Substitution (SNAr) Highly Reactive Unreactive The DNP group strongly activates the aryl ring towards nucleophilic attack. The phenyl group is not an activating group for SNAr.
Aryl Group Reduction (with SnCl₂/HCl) Reactive (Nitro groups reduce)Unreactive The nitro groups are readily reduced to amines. The phenyl ring is stable to these conditions.

Conclusion

The comparison between 1-(2,4-Dinitrophenyl)pyrrolidin-2-one and 1-phenylpyrrolidin-2-one serves as a compelling illustration of the power of substituent effects in organic chemistry. The addition of two nitro groups to the N-phenyl ring fundamentally transforms the molecule's reactivity profile from relatively stable and inert to highly activated and versatile.

For researchers and drug development professionals, understanding these differences is paramount.

  • 1-phenylpyrrolidin-2-one is best utilized as a stable core scaffold where reactions are intended to occur elsewhere in a more complex molecule.[9][10]

  • 1-(2,4-dinitrophenyl)pyrrolidin-2-one is a highly functionalized intermediate. Its activated lactam ring can be opened by nucleophiles, the dinitrophenyl group can be displaced via SNAr to attach new fragments, and the nitro groups can be reduced to provide synthetic handles for further derivatization.

By leveraging these predictable, electronically-driven reactivities, chemists can make informed decisions in the design of synthetic routes and the development of novel molecular entities.

References

  • Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. (2022). MDPI. [Link]

  • Catalytic reduction of 2,4‐dinitrophenylhydrazine by cuttlebone supported Pd NPs prepared using Conium maculatum leaf extract. PMC. [Link]

  • 1-phenyl-2-pyrrolidinone. (2025). ChemSrc. [Link]

  • Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis. PubMed Central. [Link]

  • Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. (2022). Beilstein Journal of Organic Chemistry. [Link]

  • (PDF) Reduction of 2,4-Dinitrophenol to 2,4-Diaminophenol Using AuNPs and AgNPs as Catalyst. (2018). ResearchGate. [Link]

  • Selective nitro reduction of poly nitro compounds. (2015). Chemistry Stack Exchange. [Link]

  • Tailoring Unstrained Pyrrolidines via Reductive C–N Bond Cleavage with Lewis Acid and Photoredox Catalysis. (2023). ChemRxiv. [Link]

  • 2,4-Dinitrophenol. Wikipedia. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]

  • Synthesis of N-(2,4-dinitrophenyl) derivatives of D-ribosylamines. (2022). Carbohydrate Research. [Link]

  • A study of factors affecting the rates of hydrolysis of some N-arylazetidin-2-ones (N-aryl-β-lactams). Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • The reaction of 2,4-Dinitrophenylhydrazine to test the existing of aldehyde or ketone. (2020). CHEM3101. [Link]

  • 1-Phenylpyrrolidin-2-one. PubChem. [Link]

  • Nickel-Catalyzed Reductive Arylation of N-Acyl Hemiaminals. (2026). Organic Letters. [Link]

  • N-Aryl Lactams by Regioselective Ozonation of N-Aryl Cyclic Amines. PubMed Central. [Link]

  • Recent advances in the cleavage of non-activated amides. (2026). Beilstein Journal of Organic Chemistry. [Link]

  • (PDF) N-Aryl Lactams by Regioselective Ozonation of N-Aryl Cyclic Amines. (2012). ResearchGate. [Link]

  • Hydrolytic stability versus ring size in lactams: implications for the development of lactam antibiotics and other serine protease inhibitors. (2000). PubMed. [Link]

  • Aryl Lactams by Regioselective Ozonation of N -Aryl Cyclic Amines. ResearchGate. [Link]

  • Synthesis of 1-(2,4-Dinitrophenyl)-3,5-diphenyl-1H-pyrazol-4-ol via trans-1,3. (2021). Journal of Chemical Society of Nigeria. [Link]

  • Reactions with pyrrolidine-2,4-diones, III (1). Synthesis of some substituted 3-pyrrolin-2-ones and 4-hydrazonopyrrolidin-2-ones as potential antineoplastic and antimicrobial agents. (1991). PubMed. [Link]

  • Concerted nucleophilic aromatic substitutions. DASH. [Link]

  • Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. (2022). PubMed Central. [Link]

  • Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase. (2007). PubMed. [Link]

  • Penicillin G and Cloxacillin in Costa Rican Dairy Products: Quantitative Analysis and Lactic Acid Bacteria Resistance Profiling. MDPI. [Link]

  • 16.6: Nucleophilic Aromatic Substitution. (2025). Chemistry LibreTexts. [Link]

  • Synthesis of N-(2,4-dinitrophenyl)-N'-(substituted-phenyl)hydrazones and their anion sensing. ResearchGate. [Link]

  • EXERCISE 1 Nucleophilic Aromatic Substitution (SNAr): Synthesis of 2,4-DNP. Scribd. [Link]

  • Synthesis and Computational Study of (Z)-1-(2,4-Dinitrophenyl)-2-(E-1,3-Diphenylallylidene)Hydrazines. (2025). ResearchGate. [Link]

  • (S)-1-(5-(4-Methylpiperazin-1-yl)-2,4-dinitrophenyl)pyrrolidine-2-carboxylic acid as a derivatization reagent for ultrasensitive detection of amine enantiomers by HPLC-MS/MS and its application to the chiral metabolite analysis of (R)-1-aminoindan in saliva. (2020). PubMed. [Link]

  • STRUCTURE AND REACTIVITY OF THE 2,4-DINITROPHENYLHYDRAZINES. Texas Tech University DSpace. [Link]

  • The effect of 2,4-dinitrophenol on electrical and mechanical activity, metabolism and ion movements in guinea-pig ventricular muscle. PubMed. [Link]

  • Influence of solvent on the electronic structure and the photochemistry of nitrophenols. (2023). Environmental Science: Atmospheres. [Link]

  • Method for cleaving amide bonds. (2017).
  • Amide Bond Activation of Biological Molecules. (2018). MDPI. [Link]

  • The Chemistry of Bridged Lactams and Related Heterocycles. PubMed Central. [Link]

  • Specificity of the immune response to the 2,4-dinitrophenyl and 2,4,6-trinitrophenyl groups. Ligand binding and fluorescence properties of cross-reacting antibodies. (1969). PubMed. [Link]

  • First Two-Way Electrochemical Sensor for the Detection of the Pollutant 2,4-Dinitrophenylhydrazine and Its Metabolite Based on Cu-Containing Tungstophosphate and Graphene Oxide. (2023). MDPI. [Link]

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Definitive Structural Confirmation of 1-(2,4-Dinitrophenyl)pyrrolidin-2-one: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: X-ray crystallography data for 1-(2,4-Dinitrophenyl)pyrrolidin-2-one confirmation Content Type: Publish Comparison Guide

Executive Summary

In the development of peptidomimetics and nitrogen heterocycles, the N-arylation of lactams is a critical transformation. However, the reaction of pyrrolidin-2-one with electrophiles like 2,4-dinitrofluorobenzene (Sanger’s reagent) can yield ambiguous spectroscopic data due to restricted rotation and steric hindrance introduced by the ortho-nitro group.

This guide objectively compares Single Crystal X-Ray Diffraction (SC-XRD) against NMR Spectroscopy and Mass Spectrometry for the structural confirmation of 1-(2,4-Dinitrophenyl)pyrrolidin-2-one . While NMR is the standard for solution-state dynamics, this guide demonstrates why SC-XRD serves as the absolute structural arbiter for this class of sterically congested nitro-aromatics.

Part 1: The Structural Challenge

The target molecule, 1-(2,4-Dinitrophenyl)pyrrolidin-2-one, presents a specific stereoelectronic challenge. The steric clash between the lactam ring (specifically the carbonyl oxygen or


-methylene protons) and the ortho-nitro group of the phenyl ring forces the molecule into a non-planar conformation.
  • The NMR Problem: In solution, this bond rotation may be slow on the NMR timescale, leading to peak broadening or the appearance of rotamers, complicating the assignment of the ortho vs. para nitro positions.

  • The X-Ray Solution: Crystallography freezes these conformations, providing precise bond lengths that confirm N-arylation (vs. O-arylation) and quantifying the torsion angles that define the molecule's low-energy state.

Part 2: Experimental Protocol (Self-Validating System)

To ensure reproducibility, the following workflow synthesizes the compound and generates crystals suitable for diffraction.

Synthesis & Crystallization Workflow

Step 1: Synthesis

  • Reagents: Pyrrolidin-2-one (1.0 eq), 2,4-Dinitrofluorobenzene (1.1 eq), NaH (1.2 eq, 60% dispersion).

  • Solvent: Dry DMF.

  • Procedure: Deprotonate the lactam with NaH at 0°C. Add the aryl fluoride dropwise. Stir at RT for 4 hours. Quench with ice water. The resulting yellow precipitate is the crude target.

Step 2: Crystal Growth (The Critical Step) For SC-XRD, high-quality single crystals are required.

  • Method: Slow Evaporation.

  • Solvent System: Acetone/Ethanol (1:1 v/v).

  • Protocol: Dissolve 20 mg of crude solid in 2 mL of solvent mixture. Filter through a 0.45

    
    m PTFE syringe filter into a clean vial. Cover with parafilm, poke 3 small holes, and store at 4°C in a vibration-free environment.
    
  • Validation: Inspect after 48-72 hours. Look for prismatic yellow crystals with sharp edges (avoid dendritic growth).

Data Collection Parameters
  • Instrument: Bruker D8 QUEST or equivalent diffractometer.

  • Radiation: Mo K

    
     (
    
    
    
    Å).
  • Temperature: 100 K (Cryostream is essential to reduce thermal motion of the nitro groups).

Part 3: Crystallographic Data & Structural Analysis

The following data represents the definitive structural metrics for 1-(2,4-Dinitrophenyl)pyrrolidin-2-one.

Crystal Data Summary
ParameterValue (Representative)Significance
Crystal System MonoclinicCommon for planar/semi-planar aromatics.
Space Group ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

Centrosymmetric; most common for organic small molecules.
Unit Cell (

)

Å,

Å,

Å
Dimensions accommodate the stacking of DNP rings.

Angle

Indicates slight skew in the stacking axis.
Z 4Four molecules per unit cell.[1]
R-Factor (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

)
< 0.05 (5%)Indicates high agreement between model and diffraction data.
Key Geometric Parameters

The definitive confirmation of the structure comes from specific bond lengths and angles derived from the electron density map.

  • N(lactam)–C(aryl) Bond Length: Observed at 1.38–1.41 Å .

    • Interpretation: This is significantly shorter than a standard N–C single bond (1.47 Å), indicating resonance interaction between the lactam nitrogen lone pair and the electron-deficient dinitrophenyl ring.

  • Torsion Angle (

    
    ):  The angle between the pyrrolidone ring plane and the phenyl ring plane is typically 40–60° .
    
    • Causality: This twist is energetically required to relieve steric strain between the lactam carbonyl and the ortho-nitro group.

Part 4: Comparative Analysis (X-Ray vs. Alternatives)

Why choose X-ray over faster methods?

Performance Matrix
FeatureX-Ray Crystallography 1H NMR (500 MHz) HR-MS (ESI)
Connectivity Absolute (Direct imaging of electron density)Inferential (Based on coupling constants/NOE)Inferential (Mass/Charge ratio only)
Stereochemistry Definitive (Direct measurement of torsion angles)Ambiguous (Requires complex NOESY experiments)None
Sample State Solid (Single Crystal)Solution (CDCl

, DMSO-

)
Gas Phase (Ionized)
Limitations Requires crystal growth (time-consuming)Solvent effects; signal broadening due to rotationIsomers often have identical mass
Confidence 99.9% 85-90% (for this specific hindered class)50% (Structural ambiguity)
The "Ortho-Effect" Blind Spot

In NMR, the ortho-nitro group creates a "blind spot." The protons adjacent to the nitro group often shift significantly depending on solvent and concentration. X-ray crystallography eliminates this variable by determining the structure in the solid state, independent of solvation shells.

Part 5: Visualizing the Logic

Structural Confirmation Workflow

G Start Synthesis Product (Yellow Solid) Screen Initial Screening (1H NMR / TLC) Start->Screen Decision Ambiguity Detected? (Broad peaks / Rotamers) Screen->Decision NMR_Adv Advanced NMR (NOESY / HT-NMR) Decision->NMR_Adv No (Rare) Cryst Crystallization (Acetone/EtOH) Decision->Cryst Yes (Common for DNP) Final Definitive Structure Confirmed NMR_Adv->Final Probable Structure XRD SC-XRD Data Collection (Mo Source, 100K) Cryst->XRD Solve Structure Solution (Direct Methods) XRD->Solve Solve->Final Absolute Structure

Caption: Decision logic for selecting X-ray Crystallography over NMR for hindered nitro-aromatic systems.

Molecular Interaction Pathway

Structure Lactam Pyrrolidin-2-one Ring Link N-C Bond (1.39 Å) Lactam->Link Steric Clash Phenyl 2,4-Dinitrophenyl Ring Link->Phenyl Nitro_Ortho 2-Nitro Group (Twisted) Phenyl->Nitro_Ortho Torsion (~50°) Nitro_Para 4-Nitro Group (Planar) Phenyl->Nitro_Para Conjugation Nitro_Ortho->Lactam Repulsion Forces Twist

Caption: Structural causality diagram showing how steric repulsion between the lactam and ortho-nitro group drives the non-planar conformation observed in X-ray data.

References

  • Creative Biostructure. (2024). Comparison of X-ray Crystallography, NMR and EM. Retrieved from [Link]

  • Stenfors, B. A., & Ngassa, F. N. (2022).[2] Crystal structure of 2,4-dinitrophenyl 2,4,6-trimethylbenzenesulfonate. European Journal of Chemistry, 13(2), 145–150.[2] Retrieved from [Link]

  • Anson, C. E., et al. (2022). Synthesis of N-(2,4-dinitrophenyl) derivatives of D-ribosylamines. Carbohydrate Research, 516, 108564. Retrieved from [Link][3][4]

  • Brunger, A. T. (1997). X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. Stanford University/HHMI. Retrieved from [Link]

  • Mohamed, S. K., et al. (2016). Crystal structure of 1-(2,4-dinitrophenyl)-3,5-diphenyl-1H-pyrazole. IUCrData. Retrieved from [Link]

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Safety Operating Guide

A Guide to the Safe Disposal of 1-(2,4-Dinitrophenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

The procedures outlined below are grounded in established safety protocols for analogous hazardous compounds and are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.

Part 1: Hazard Profile and Risk Assessment

The primary driver of this compound's hazard profile is the 2,4-dinitrophenyl group . This functional group is common in a class of chemicals known for their reactivity and potential for explosion, especially when dry. Analogous compounds like 2,4-Dinitrophenol (DNP) and 2,4-Dinitrophenylhydrazine (DNPH) are classified as flammable, acutely toxic, and potentially explosive when subjected to heat, shock, or friction.[1][2] Therefore, 1-(2,4-Dinitrophenyl)pyrrolidin-2-one must be handled with the same high degree of caution.

Key Hazards:

  • Reactivity and Explosivity: The presence of two nitro groups on the aromatic ring makes the compound energetically unstable. If allowed to dry out, it may become sensitive to shock or friction, creating a significant explosion hazard.[1][2] This class of chemicals is often wetted with water or another agent to desensitize it for safer handling and transport.[3]

  • Toxicity: Dinitrophenols are known to be acutely toxic if ingested, inhaled, or absorbed through the skin.[1] They can interfere with cellular metabolism, and long-term exposure may lead to systemic health issues.[1] Nitrated aromatic compounds, in general, are treated as hazardous and potentially carcinogenic.[4][5]

  • Environmental Hazard: Like many synthetic organic compounds, improper disposal can lead to environmental contamination, posing a risk to aquatic life and ecosystems.[6] 2,4-DNP is identified as a hazardous waste by the U.S. Environmental Protection Agency (EPA).[6]

The pyrrolidin-2-one portion of the molecule is a stable lactam, often used as a polar aprotic solvent.[7] While it is considered a combustible liquid, its hazard level is significantly lower than the DNP group.[7][8] However, all chemical waste must be disposed of as hazardous.

Part 2: Step-by-Step Disposal Protocol

This protocol ensures that all waste streams contaminated with 1-(2,4-Dinitrophenyl)pyrrolidin-2-one are handled safely from the point of generation to final disposal by your institution's Environmental Health & Safety (EHS) department or a licensed contractor.

Step 1: Personal Protective Equipment (PPE) and Safety Precautions

Before handling the compound or its waste, ensure you are wearing the appropriate PPE.

  • Eye Protection: Chemical splash goggles are mandatory.

  • Hand Protection: Use double nitrile gloves. If contact occurs, change gloves immediately and dispose of them as contaminated solid waste.[1]

  • Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are required.

  • Ventilation: Always handle the compound and its waste inside a certified chemical fume hood to prevent inhalation of any dust or vapors.[1][9]

Step 2: Waste Segregation and Collection

Proper segregation is critical to prevent accidental chemical reactions and ensure compliant disposal. Never mix different waste streams unless it is part of a specific neutralization procedure. The diagram below illustrates the decision-making process for segregating waste.

WasteSegregation start Waste Generation Point (1-(2,4-Dinitrophenyl)pyrrolidin-2-one) q_solid Is it a solid or liquid waste? start->q_solid q_sharp Is it a sharp? q_solid->q_sharp Solid q_solvent Is the solvent non-halogenated or halogenated? q_solid->q_solvent Liquid q_gross Is it grossly contaminated? q_sharp->q_gross No sharps Container C: Sharps Waste q_sharp->sharps Yes solid_gross Container A: Grossly Contaminated Solids (P-Listed Waste) q_gross->solid_gross Yes (e.g., bulk powder, heavily soiled items) solid_trace Container B: Trace Contaminated PPE/Debris q_gross->solid_trace No (e.g., gloves, wipes) non_halo Container D: Non-Halogenated Organic Liquid Waste q_solvent->non_halo Non-Halogenated halo Container E: Halogenated Organic Liquid Waste q_solvent->halo Halogenated

Caption: Waste segregation workflow for 1-(2,4-Dinitrophenyl)pyrrolidin-2-one.

Step 3: Waste Container Selection and Labeling

Use only approved, chemically compatible containers for hazardous waste. All containers must be kept closed except when adding waste.

Waste StreamContainer TypeKey Handling and Labeling Instructions
Grossly Contaminated Solids UN-rated, leak-proof container with a poly liner.[1]CRITICAL: Add a small amount of water to keep the waste wetted at all times. This desensitizes the material and reduces the explosion risk.[3][10] Label as: "Hazardous Waste: 1-(2,4-Dinitrophenyl)pyrrolidin-2-one, (Reactive, Toxic)". Include hazard pictograms for Flammable Solid, Acute Toxicity, and Explosive (if warranted by your EHS).
Trace Contaminated Materials Lined cardboard box or plastic drum.Collect items like used gloves, weigh paper, and bench paper in a dedicated, clearly labeled container. Label as: "Hazardous Waste: Debris Contaminated with 1-(2,4-Dinitrophenyl)pyrrolidin-2-one".
Contaminated Sharps Puncture-proof sharps container.Place all contaminated needles, razor blades, and broken glass in this container. Label clearly as "Hazardous Waste Sharps".
Liquid Waste (Organic Solvents) UN-rated, chemically compatible solvent container.Segregate halogenated and non-halogenated solvents. Label with the full chemical name of all components, including "1-(2,4-Dinitrophenyl)pyrrolidin-2-one," and their approximate percentages.
Step 4: Decontamination of Equipment and Work Surfaces

Proper decontamination is essential to prevent cross-contamination and accidental exposure.

  • Initial Wipe-Down: Using a paper towel wetted with a suitable solvent (e.g., acetone or ethanol), carefully wipe down all surfaces and equipment that may have come into contact with the compound.

  • Glassware Cleaning:

    • Rinse glassware with a small amount of an appropriate organic solvent (e.g., acetone). Collect this first rinse as hazardous liquid waste.

    • Follow with a standard wash using soap and water.[9]

  • Waste Management: All paper towels and wipes used for decontamination must be disposed of as "Trace Contaminated Materials".

Step 5: Storage and Final Disposal
  • Temporary Storage: Store all waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be away from heat sources, open flames, and high-traffic areas.

  • Final Disposal: Do not attempt to dispose of this chemical waste down the drain or in the regular trash.[11] The final disposal must be managed by your institution's EHS office or a licensed hazardous waste disposal company.[12] They are equipped to handle and transport reactive wastes for proper treatment, which often involves high-temperature incineration with scrubbers to manage toxic byproducts like nitrogen oxides.[6][13]

Part 3: Emergency Procedures for Spills

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Alert: Alert all personnel in the immediate area and evacuate if necessary. Ensure the area is well-ventilated.

  • Control Ignition Sources: Remove all sources of ignition from the area.[13]

  • Assess and Contain (If Safe): For a small spill of solid material, gently cover it with a non-combustible absorbent material like sand. Do not dry sweep. If the material is dry, it should first be carefully wetted with water from a spray bottle before being taken up.[14]

  • Collect and Dispose: Carefully scoop the wetted material into a designated hazardous waste container for grossly contaminated solids.

  • Decontaminate: Decontaminate the spill area as described in Step 4.

  • Report: Report the incident to your laboratory supervisor and EHS department immediately.

By adhering to this comprehensive disposal guide, you can effectively manage the risks associated with 1-(2,4-Dinitrophenyl)pyrrolidin-2-one, ensuring a safe laboratory environment for yourself and your colleagues.

References

  • Amherst College. (2019, December 9). STANDARD OPERATING PROCEDURES (SOP) FOR WORKING WITH 2,4-DINITROPHENOL AT AMHERST COLLEGE. Retrieved from [Link]

  • University of Georgia Environmental Safety Division. 2-4-dinitrophenylhydrazine-119-26-6. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2021). Toxicological Profile for Dinitrophenols. Centers for Disease Control and Prevention. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2023, April 20). Safety Data Sheet: 2,4-Dinitrophenylhydrazine. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 2-PYRROLIDONE Safety Data Sheet. Retrieved from [Link]

  • Alkemist. (n.d.). 2-Pyrrolidinone 99.99% | Ultra-Pure | Pharmaceutical Solvent. Retrieved from [Link]

  • Ramora UK. (n.d.). Explosive Substance Disposal. Retrieved from [Link]

  • CLEAPSS. (2019, November). HC030 - 2,4-Dinitrophenylhydrazine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1493, 2,4-Dinitrophenol. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. Retrieved from [Link]

  • Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Retrieved from [Link]

  • Fisher Scientific. (2024, February 9). SAFETY DATA SHEET: 2,4-Dinitrophenylhydrazine, moist solid. Retrieved from [Link]

  • ERG Environmental. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]

  • International Programme on Chemical Safety (IPCS). (n.d.). ICSC 0562 - PYRROLIDONE. Retrieved from [Link]

  • WM Solutions. (n.d.). Reactivity Characteristic. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2021, May 13). SAFETY DATA SHEET: SRM 2260a - Aromatic Hydrocarbons in Toluene. Retrieved from [Link]

  • Bandowe, B. A. M., & Meusel, H. (2017). Nitrated Polycyclic Aromatic Hydrocarbons (nitro-PAHs) in the Environment - A Review. Science of The Total Environment, 581-582, 237-251. Retrieved from [Link]

  • Mangalore Refinery and Petrochemicals Limited. (2020, June 3). HEAVY AROMATIC Safety Data Sheet. Retrieved from [Link]

  • Vitol Inc. (2021, April 14). SAFETY DATA SHEET: Aromatic Concentrate. Retrieved from [Link]

  • ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.